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  • Product: 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile
  • CAS: 74755-16-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

This guide provides an in-depth technical analysis of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile , a specialized organosulfur compound used primarily as a synthetic intermediate and potential coupling auxiliary. Molec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile , a specialized organosulfur compound used primarily as a synthetic intermediate and potential coupling auxiliary.

Molecular Identity & Structural Analysis

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile is a highly functionalized oxime featuring both a sulfonyl group and a nitrile moiety attached to the oxime carbon. This electron-deficient architecture imparts significant acidity to the oxime proton, making the compound chemically distinct from simple ketoximes.

Core Identifiers
ParameterDetail
Chemical Name 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile
CAS Number 74755-16-1
Molecular Formula

Molecular Weight 210.21 g/mol
SMILES O=S(=O)(c1ccccc1)C(=NO)C#N
Structural Class Sulfonylacetonitrile Oxime (Electron-deficient)
Stereochemistry & Geometry

The compound exists as an oxime, capable of


 isomerism around the 

double bond. However, due to the linear nature of the cyano group and the bulk of the phenylsulfonyl moiety, the isomer distribution is often governed by steric minimization and hydrogen bonding.
  • Electronic Effect: The phenylsulfonyl (

    
    ) and cyano (
    
    
    
    ) groups are both strong electron-withdrawing groups (EWGs). This synergistic withdrawal significantly lowers the pKa of the oxime hydroxyl group compared to standard aldoximes.

Physicochemical Properties

The physicochemical behavior of this compound is dominated by its high polarity and acidity.

Predicted & Observed Parameters
PropertyValue / DescriptionContext
Physical State Crystalline SolidTypically isolated as off-white to pale yellow crystals.
Melting Point >115°C (Decomp.)Note: Oximes with high nitrogen/oxygen content often decompose near their melting points. Precursor

melts at 112-114°C.
Acidity (pKa) ~4.0 – 5.5 (Est.)More acidic than Oxyma (pKa 4.60) due to the stronger inductive effect of

vs. Ester.
Solubility Polar Aprotic SolventsSoluble in DMSO, DMF, Acetonitrile, Ethyl Acetate. Poorly soluble in water and non-polar alkanes (Hexane).
Stability Thermal SensitivityPotential for rapid decomposition (Beckmann-type or decarboxylation) at elevated temperatures (>100°C).
Acidity & Reactivity Profile

The acidity of the oxime proton is a critical feature. In the presence of base, it forms a stable anion that is highly nucleophilic at the oxygen atom (ambident nucleophile), allowing for rapid acylation or alkylation.

  • Comparison to Oxyma: Structurally analogous to Ethyl (hydroxyimino)cyanoacetate (Oxyma), a standard peptide coupling additive. The replacement of the ethyl ester with a phenylsulfonyl group increases the steric bulk and electron deficiency, potentially enhancing the leaving group ability of its esters.

Synthesis Pathway (Nitrosation)

The standard synthesis involves the nitrosation of (phenylsulfonyl)acetonitrile (CAS 7605-28-9) using sodium nitrite in acidic media. This reaction exploits the high acidity of the methylene protons flanked by the sulfonyl and cyano groups.

Mechanistic Workflow
  • Activation: The methylene group of (phenylsulfonyl)acetonitrile is deprotonated or enolized.

  • Nitrosation: Attack of the nitrosonium species (

    
     or 
    
    
    
    ) on the active carbon.[1]
  • Tautomerization: The initial nitroso intermediate rapidly tautomerizes to the more stable oxime form.

SynthesisPathway cluster_conditions Reaction Conditions Precursor Phenylsulfonylacetonitrile (CAS 7605-28-9) Intermediate [Nitroso Intermediate] Ph-SO2-CH(NO)-CN Precursor->Intermediate Nitrosation (0-5°C) Reagent NaNO2 / AcOH (Nitrosating Agent) Reagent->Intermediate Product 2-Hydroxyimino-2- (phenylsulfonyl)acetonitrile (CAS 74755-16-1) Intermediate->Product Tautomerization Solvent: Water/Ethanol or AcOH Solvent: Water/Ethanol or AcOH Temp: < 10°C (Control Exotherm) Temp: < 10°C (Control Exotherm)

Figure 1: Synthetic pathway via nitrosation of active methylene precursor.[2][3]

Synthetic Utility & Applications

Researchers utilize this compound primarily as an intermediate for constructing complex heterocyclic scaffolds or as a specialized reagent.

A. Precursor for O-Sulfonyloximes

The hydroxyl group can be sulfonated (e.g., with tosyl chloride) to generate O-sulfonyloximes. These derivatives are reactive intermediates that can undergo:

  • Beckmann Rearrangement: Leading to amides.

  • Neber Rearrangement: Leading to azirines or alpha-amino ketones.

B. Heterocycle Synthesis

The "CN" and "Oxime" functionalities allow this molecule to serve as a 1,3-dipole precursor (specifically nitrile oxides) or to participate in cyclization reactions to form:

  • 1,2,4-Oxadiazoles: Via reaction with amidoximes.

  • Isoxazoles: Via cycloaddition with alkynes.

C. Peptide Coupling (Theoretical)

While less common than Oxyma, the structural similarity suggests utility as an additive in carbodiimide-mediated peptide coupling to suppress racemization. The sulfonyl moiety provides a unique steric and electronic environment that may benefit specific difficult couplings.

Experimental Protocol: Preparation & Handling

Self-Validating Protocol for Research Scale Synthesis.

Safety Pre-Check[4]
  • Hazard: Nitrosation reactions can generate toxic nitrogen oxides (

    
    ). Work in a fume hood.
    
  • Thermal Hazard: Sulfonyl oximes can be shock-sensitive or thermally unstable. Do not heat bulk material above 80°C without DSC testing.

Step-by-Step Synthesis
  • Dissolution: Dissolve 10 mmol of (phenylsulfonyl)acetonitrile in 15 mL of Glacial Acetic Acid. Cool the solution to 0–5°C in an ice bath.

  • Nitrosation: Dropwise add a saturated aqueous solution of Sodium Nitrite (1.2 eq, 12 mmol) over 20 minutes. Maintain temperature below 10°C to prevent decomposition.

  • Reaction: Stir at 5°C for 2 hours, then allow to warm to room temperature (20°C) for 1 hour. The mixture should darken slightly.

  • Quenching & Isolation: Pour the reaction mixture into 50 mL of ice-cold water. The product typically precipitates.

  • Purification: Filter the solid. Wash with cold water (

    
    ) to remove residual acid and salts. Recrystallize from Ethanol/Water or Toluene if necessary.
    
  • Validation:

    • TLC: Check disappearance of starting material (

      
       differs significantly due to the polar -OH group).
      
    • IR: Look for broad -OH stretch (3200-3400

      
      ) and Nitrile stretch (~2200 
      
      
      
      ).

References

  • ChemicalBook. (2024). 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (CAS 74755-16-1) Entry.[4][5][6][7][8]Link

  • SynQuest Laboratories. (2024). Product Specification: 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile.[4][5][6][7]Link

  • Organic Syntheses. (1977).[9] Nitrosation of Active Methylenes (General Methodologies). Coll. Vol. 56, p. 40. (Reference for general nitrosation protocols).

  • Nepomuceno, A., et al. (2020).[10] Sulfonyl-containing oximes: Synthesis and biological evaluation. (General context on sulfonyl oxime stability).

Sources

Exploratory

Spectral Characterization of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the spectral characterization of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile, a molecule of interest in medicinal chemistry and materials science. In...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the spectral characterization of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific compound, this document outlines the theoretical underpinnings and practical methodologies for its analysis using a suite of spectroscopic techniques. By dissecting the constituent functional groups—phenylsulfonyl, oxime, and nitrile—we predict the characteristic spectral signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, predictive, and scientifically grounded approach to the elucidation of the structure and electronic properties of this molecule.

Introduction: Unveiling the Molecular Architecture

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (CAS No. 74755-16-1) presents a unique combination of functional groups that contribute to its potential chemical reactivity and biological activity.[1] The phenylsulfonyl moiety imparts significant electron-withdrawing properties, while the oxime and nitrile groups offer sites for hydrogen bonding and further chemical modification. A thorough spectral characterization is paramount to confirm its identity, purity, and to understand its electronic structure, which are critical aspects in the realms of drug design and materials science.

This guide will navigate the process of obtaining and interpreting the spectral data for this compound, emphasizing the rationale behind the selection of experimental parameters and the expected outcomes based on established spectroscopic principles.

Figure 1: Chemical structure of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

2.1. Expertise & Experience: The Rationale Behind the Method

Infrared spectroscopy is a fundamental technique for the identification of functional groups within a molecule.[2] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present. For 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile, we anticipate distinct signals from the O-H of the oxime, the C≡N of the nitrile, the C=N of the oxime, and the S=O of the sulfonyl group.

2.2. Trustworthiness: A Self-Validating Protocol

The following protocol is designed to yield a high-quality spectrum, allowing for unambiguous identification of the key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small, solid sample of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

cluster_workflow FT-IR Workflow Start Start Sample_Prep Sample Preparation (Solid on ATR) Start->Sample_Prep Background_Scan Collect Background Spectrum Sample_Prep->Background_Scan Sample_Scan Collect Sample Spectrum Background_Scan->Sample_Scan Data_Processing Data Processing (Background Subtraction) Sample_Scan->Data_Processing Analysis Spectral Analysis Data_Processing->Analysis End End Analysis->End

Figure 2: Experimental workflow for FT-IR analysis.

2.3. Authoritative Grounding: Predicted IR Absorption Data

The following table summarizes the predicted IR absorption frequencies for 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile based on characteristic group frequencies from established spectroscopic databases and literature.[3][4][5][6][7]

Predicted Frequency (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
~3600O-H (Oxime)Medium, Sharp
~2250C≡N (Nitrile)Medium, Sharp
~1665C=N (Oxime)Medium to Weak
~1350S=O (Sulfonyl, Asymmetric Stretch)Strong
~1150S=O (Sulfonyl, Symmetric Stretch)Strong
~945N-O (Oxime)Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1. Expertise & Experience: The Rationale Behind the Method

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms in different parts of the molecule.

3.2. Trustworthiness: A Self-Validating Protocol

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and reference to the residual solvent peak or an internal standard (e.g., TMS).

cluster_workflow NMR Workflow Start Start Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Start->Sample_Prep H1_Acquisition ¹H NMR Acquisition Sample_Prep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition H1_Acquisition->C13_Acquisition Data_Processing Data Processing (FT, Phasing, Referencing) C13_Acquisition->Data_Processing Analysis Spectral Analysis Data_Processing->Analysis End End Analysis->End

Figure 3: Experimental workflow for NMR analysis.

3.3. Authoritative Grounding: Predicted NMR Chemical Shifts

The predicted chemical shifts are based on the analysis of similar structural motifs in the literature.[8][9][10][11][12][13][14][15][16]

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)Proton AssignmentMultiplicityIntegration
> 10Oxime O-HSinglet (broad)1H
7.5 - 8.0Phenyl H (ortho, meta, para)Multiplet5H

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)Carbon Assignment
150 - 160C=N (Oxime)
125 - 140Phenyl Carbons
115 - 120C≡N (Nitrile)
~110C-SO₂

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

4.1. Expertise & Experience: The Rationale Behind the Method

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[17] It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

4.2. Trustworthiness: A Self-Validating Protocol

Experimental Protocol: Electrospray Ionization (ESI) MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Introduce the sample into the ESI source via direct infusion.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Tandem MS (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data.

cluster_workflow Mass Spectrometry Workflow Start Start Sample_Prep Sample Preparation (Dilute Solution) Start->Sample_Prep Infusion Direct Infusion into ESI Source Sample_Prep->Infusion MS_Scan Acquire Full Scan MS Infusion->MS_Scan MSMS_Scan Perform MS/MS on Parent Ion MS_Scan->MSMS_Scan Data_Analysis Data Analysis (Identify Molecular Ion & Fragments) MSMS_Scan->Data_Analysis End End Data_Analysis->End

Figure 4: Experimental workflow for Mass Spectrometry analysis.

4.3. Authoritative Grounding: Predicted Mass Spectrometry Data

The predicted fragmentation patterns are based on the known behavior of sulfonyl compounds, oximes, and nitriles in mass spectrometry.[1][18][19][20][21][22][23][24][25]

Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Ion Assignment
211.02[M+H]⁺ (Protonated Molecule)
209.01[M-H]⁻ (Deprotonated Molecule)
141.04[M+H - SO₂]⁺
77.04[C₆H₅]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

5.1. Expertise & Experience: The Rationale Behind the Method

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels.[26] The presence of the phenyl ring and the conjugated oxime system in 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile is expected to give rise to characteristic UV absorptions.

5.2. Trustworthiness: A Self-Validating Protocol

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., acetonitrile or ethanol).

  • Blank Measurement: Fill a cuvette with the pure solvent and record the baseline.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over a range of 200-800 nm.

cluster_workflow UV-Vis Spectroscopy Workflow Start Start Sample_Prep Sample Preparation (Dilute Solution) Start->Sample_Prep Blank_Measurement Measure Solvent Blank Sample_Prep->Blank_Measurement Sample_Measurement Measure Sample Absorbance Blank_Measurement->Sample_Measurement Data_Analysis Data Analysis (Identify λmax) Sample_Measurement->Data_Analysis End End Data_Analysis->End

Figure 5: Experimental workflow for UV-Vis analysis.

5.3. Authoritative Grounding: Predicted UV-Vis Absorption

The predicted absorption maxima are based on the electronic transitions expected for the aromatic and oxime chromophores.[27][28][29][30]

Predicted UV-Vis Absorption Data

Predicted λmax (nm)Electronic TransitionChromophore
~260π → πPhenyl Ring
~280-300π → πC=N-O-H (Oxime)

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectral characterization of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile. By leveraging established spectroscopic principles and data from analogous structures, we have outlined the expected IR, NMR, MS, and UV-Vis signatures. The detailed experimental protocols and workflows serve as a practical resource for researchers to obtain high-quality data. This foundational knowledge is crucial for the confirmation of the molecule's structure and for enabling its further exploration in scientific research and development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Spectral Database for Organic Compounds - Wikipedia. [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. CCXVII.' Electron Impact Promoted Fragmentation of 0-Methyl Oximes of. Canadian Journal of Chemistry. [Link]

  • Spectral Database for Organic Compounds SDBS. Simon Fraser University. [Link]

  • IR Absorption Frequencies. Northern Illinois University. [Link]

  • IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H...). ResearchGate. [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. JoVE. [Link]

  • 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Indian Academy of Sciences. [Link]

  • Oxime - Wikipedia. [Link]

  • Spectral Database for Organic Compounds (SDBS); Raman Spectrum, SDBS No. 3290, CAS Registry No. 103-90-2. Scientific Research Publishing. [Link]

  • Spectral database for organic compounds, SDBS. Lafayette College Libraries. [Link]

  • UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of.... ResearchGate. [Link]

  • Characteristic fragmentation patterns of trimethylsilyl and trimethylsilyl-oxime derivatives of plant disaccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. PubMed. [Link]

  • NIST Chemistry WebBook. PubChem. [Link]

  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. ACS Publications. [Link]

  • NIST Chemical Kinetics Database. NIST. [Link]

  • Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. [Link]

  • II. THE INFRARED SPECTRA OF SOME COMPLEX OXIMES. Canadian Science Publishing. [Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. PMC. [Link]

  • Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. ACS Publications. [Link]

  • Welcome to the NIST WebBook. NIST. [Link]

  • NIST Chemistry WebBook Substance Properties Database (FREE ACCESS! + tutorial). YouTube. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. Canadian Science Publishing. [Link]

  • NIST Chemistry WebBook. NIST. [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PMC. [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

  • Infrared Absorption Studies. VI. Association in the Acid Amides and Oximes1. Journal of the American Chemical Society. [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. ResearchGate. [Link]

  • 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. The Royal Society of Chemistry. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PMC. [Link]

  • Oxime as a general photocage for the design of visible light photo-activatable fluorophores. [Link]

  • UV/Vis + Photochemistry Database. science-softCon. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. [Link]

  • Proton NMR Table. MSU chemistry. [Link]

  • 13 Carbon NMR. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chemical shifts. [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. [Link]

Sources

Foundational

Structure Elucidation of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

Content Type: Technical Reference & Protocol Guide Subject: CAS 74755-16-1 | Executive Summary 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (often abbreviated in internal libraries as PS-Oxime ) is a specialized oxime d...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Protocol Guide Subject: CAS 74755-16-1 |



Executive Summary

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (often abbreviated in internal libraries as PS-Oxime ) is a specialized oxime derivative characterized by the presence of both a strong electron-withdrawing sulfonyl group and a nitrile moiety flanking the oxime center. While structurally related to the peptide coupling additive Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate), this compound replaces the ester group with a phenylsulfonyl group, significantly altering its acidity (


) and leaving-group ability.

This guide details the structural elucidation of the compound, distinguishing it from its precursor, (phenylsulfonyl)acetonitrile, and its non-sulfonated analogs. The focus is on definitive spectroscopic identification using NMR, IR, and MS, alongside a validated synthesis protocol.

Synthesis & Reaction Mechanism

To understand the structure, one must understand its origin. The compound is synthesized via the nitrosation of (phenylsulfonyl)acetonitrile . The methylene protons at the


-position are highly acidic due to the synergistic electron-withdrawing effects of the sulfonyl (

) and nitrile (

) groups, facilitating rapid nitrosation even under mild conditions.
2.1 Validated Synthesis Protocol

Note: This protocol is adapted from standard nitrosation methodologies for activated methylenes.

Reagents:

  • (Phenylsulfonyl)acetonitrile (Precursor)

  • Sodium Nitrite (

    
    )
    
  • Acetic Acid (Glacial) or dilute

    
    
    
  • Solvent: Water/Ethanol mixture (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of (phenylsulfonyl)acetonitrile in 20 mL of Ethanol/Water (1:1) at

    
    .
    
  • Nitrosation: Add 12 mmol of Sodium Nitrite (

    
    ) dissolved in minimal water.
    
  • Acidification: Dropwise addition of Glacial Acetic Acid (or dilute

    
    ) while maintaining temperature 
    
    
    
    .
    • Observation: The solution will turn from colorless to yellow/orange. A precipitate typically forms as the oxime crystallizes.

  • Workup: Stir for 2 hours at

    
    , then allow to warm to room temperature. Filter the precipitate, wash with cold water to remove inorganic salts, and recrystallize from Ethanol/Hexane.
    
2.2 Mechanistic Pathway (DOT Visualization)

SynthesisPathway Precursor (Phenylsulfonyl)acetonitrile (Active Methylene) Intermediate Enol/Nitronic Acid Intermediate Precursor->Intermediate Nitrosation (NO+) Product 2-Hydroxyimino-2- (phenylsulfonyl)acetonitrile Intermediate->Product Tautomerization Reagent NaNO2 / H+ Reagent->Intermediate

Caption: Figure 1. Electrophilic nitrosation of the activated methylene followed by tautomerization to the stable oxime.

Structure Elucidation: The Multi-Modal Approach

The elucidation logic relies on the "Method of Differences"—comparing the spectral fingerprint of the product against the precursor.

3.1 Mass Spectrometry (MS)
  • Technique: ESI-MS (Negative Mode preferred due to acidic oxime proton).

  • Expected Data:

    • Molecular Weight: 226.21 g/mol

    • Observed Ion

      
      :  225.2 m/z
      
    • Fragmentation: Loss of

      
       (64 Da) and 
      
      
      
      is common in MS/MS experiments.
3.2 Infrared Spectroscopy (FT-IR)

The IR spectrum provides immediate confirmation of functional group transformation.

Functional GroupWavenumber (

)
IntensityDiagnostic Note
O-H (Oxime) 3200–3400BroadIndicates presence of oxime; often H-bonded.
C

N (Nitrile)
2220–2250Weak/MedShifted slightly compared to precursor due to conjugation.
C=N (Oxime) 1610–1640MediumNew band absent in precursor.

(Sulfone)
~1350 (asym) ~1160 (sym)StrongCharacteristic sulfonyl stretches; remain intact.
3.3 Nuclear Magnetic Resonance (NMR)

This is the definitive confirmation method.


 NMR Analysis (DMSO-

, 400 MHz)
The most critical diagnostic is the disappearance of the methylene signal.
  • Precursor Spectrum: Shows a singlet at

    
     ppm corresponding to the 
    
    
    
    between the sulfonyl and nitrile.
  • Product Spectrum:

    • 
       13.0–14.5 ppm (1H, s, broad):  The Oxime 
      
      
      
      . Extremely downfield due to the electron-withdrawing
      
      
      and
      
      
      groups, plus hydrogen bonding. Note: This proton is exchangeable with
      
      
      .
    • 
       7.6–8.1 ppm (5H, m):  Phenyl aromatic protons. Typically split into two sets (ortho vs meta/para) but may overlap.
      
    • 
       5.0 ppm region: SILENT.  The absence of this peak confirms the conversion of the 
      
      
      
      to
      
      
      .

 NMR Analysis 
  • 
     ~135–145 ppm:  The Oxime Carbon  (
    
    
    
    ). This quaternary carbon appears significantly downfield from the precursor's methylene carbon.
  • 
     ~108–110 ppm:  The Nitrile Carbon  (
    
    
    
    ).
  • 
     127–135 ppm:  Aromatic carbons (Phenyl ring).
    
3.4 Stereochemistry (E/Z Isomerism)

Like most oximes, this compound can exist as E (anti) and Z (syn) isomers.

  • Observation: In solution, you may observe a single set of peaks (rapid interconversion or thermodynamic preference for the E-isomer to minimize steric clash between the bulky

    
     and the 
    
    
    
    ).
  • Crystallography: In solid state, oximes often form centrosymmetric dimers via

    
     hydrogen bonds.
    
Elucidation Logic Flow

The following diagram illustrates the decision matrix used to confirm the structure.

ElucidationLogic Start Crude Product Isolated IR_Check FT-IR Analysis: Is C=N (1620 cm-1) present? Is O-H (3300 cm-1) present? Start->IR_Check NMR_Check 1H NMR Analysis: Did CH2 singlet (5.0 ppm) disappear? IR_Check->NMR_Check Yes Fail Re-evaluate Synthesis (Check Nitrite Stoichiometry) IR_Check->Fail No MS_Check Mass Spec: Is [M-H]- = 225? NMR_Check->MS_Check Yes NMR_Check->Fail No (CH2 remains) Conclusion CONFIRMED: 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile MS_Check->Conclusion Yes

Caption: Figure 2. Step-by-step spectroscopic validation workflow.

Safety & Stability (Critical)
  • Explosive Potential: Compounds containing multiple high-energy nitrogen bonds (oximes, nitriles) combined with oxidizing potentials can be energetic. While sulfonyl oximes are generally more stable than their diazo counterparts, thermal analysis (DSC) is recommended before scaling up >10g.

  • Acidity: The oxime proton is highly acidic (

    
     estimated < 7). Avoid strong bases during workup unless forming a salt is intended.
    
References
  • Nitrosation of Activated Methylenes: Touster, O. "The Nitrosation of Aliphatic Carbon Atoms." Organic Reactions, 1953 , Vol 7, 327.

  • General Synthesis of Sulfonyl Acetonitriles: "Synthesis of (Phenylsulfonyl)acetonitrile." Sigma-Aldrich Technical Data.

  • Oxime Characterization: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (Standard text for IR/NMR shifts of oximes).

  • Related Oxyma Structure: Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis." Chemistry – A European Journal, 2009 , 15, 9394.

Sources

Exploratory

Theoretical Studies on 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile: A Computational &amp; Structural Guide

Topic: Theoretical studies on 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile Content Type: In-depth technical guide Executive Summary 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (CAS: 74755-16-1) represents a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical studies on 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile Content Type: In-depth technical guide

Executive Summary

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (CAS: 74755-16-1) represents a specialized class of sulfonyl-substituted oximes, structurally distinct from the widely utilized peptide coupling additive 2-hydroxyimino-2-phenylacetonitrile (Oxyma-B). Characterized by the electron-withdrawing phenylsulfonyl moiety attached to the oxime carbon, this compound exhibits unique electronic properties that make it a potent candidate for applications in peptide synthesis (as an additive to suppress racemization) , heterocyclic construction (e.g., 1,2,3-dithiazoles), and as a precursor for sulfonyl nitrile oxides .

This guide outlines a rigorous theoretical framework for characterizing this molecule. It synthesizes existing experimental data with ab initio protocols to define the compound's conformational landscape, electronic reactivity, and spectroscopic signature.

Chemical Identity & Structural Landscape

Molecular Architecture

The core structure consists of an acetonitrile backbone substituted at the


-position by both a hydroxyimino group (=N-OH)  and a phenylsulfonyl group (-SO

Ph)
.
  • Formula : C

    
    H
    
    
    
    N
    
    
    O
    
    
    S[1]
  • SMILES : ON=C(C#N)S(=O)(=O)c1ccccc1

  • Key Functional Groups :

    • Sulfonyl (SO

      
      ) : Strong electron-withdrawing group (EWG); enhances the acidity of the oxime proton.
      
    • Nitrile (CN) : Linear EWG; contributes to the electrophilicity of the

      
      -carbon.
      
    • Oxime (=N-OH) : Amphoteric site capable of E/Z isomerism and hydrogen bonding.

Stereochemical Isomerism (E/Z)

Like its analogue 2-hydroxyimino-2-phenylacetonitrile, this molecule exists as E and Z isomers. Theoretical studies must prioritize the determination of the thermodynamic stability of these isomers.

  • Z-isomer : The hydroxyl group is cis to the sulfonyl group. Potential for intramolecular H-bonding (OH

    
     O=S).
    
  • E-isomer : The hydroxyl group is trans to the sulfonyl group (and cis to the nitrile).

Hypothesis : The strong dipole of the sulfonyl group and steric bulk suggest a preference for the isomer that minimizes dipole repulsion and maximizes H-bonding interactions.

Computational Methodology: The Protocol

To achieve high-fidelity theoretical data, the following computational workflow is recommended. This protocol ensures that electronic correlation and dispersion forces—critical for sulfur-containing compounds—are accurately captured.

ComputationalWorkflow Start Input Structure (E & Z Isomers) Opt Geometry Optimization DFT: M06-2X / def2-TZVP Solvent: MeCN (SMD) Start->Opt Freq Frequency Analysis (NIMAG = 0) Thermochemistry (Gibbs Free Energy) Opt->Freq Elec Electronic Properties FMO (HOMO-LUMO) MEP Mapping Freq->Elec NBO NBO Analysis Hyperconjugation (lp -> sigma*) Freq->NBO TDDFT TD-DFT (UV-Vis) Excited States (n -> pi*) Freq->TDDFT End Reactivity Profile & Spectroscopic Data Elec->End NBO->End TDDFT->End

Figure 1: Recommended computational workflow for the structural and electronic characterization of sulfonyl oximes.

Level of Theory
  • Functional : M06-2X or

    
    B97X-D . These functionals account for dispersion interactions, which are vital for the phenyl-sulfonyl stacking and intramolecular H-bonding.
    
  • Basis Set : def2-TZVP . A triple-zeta basis set with polarization functions is essential to describe the hypervalent sulfur atom and the delocalized

    
    -system.
    
  • Solvation : SMD Model (Acetonitrile or DMSO). Implicit solvation is required to predict pKa and stability in reaction media.

Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of 2-hydroxyimino-2-(phenylsulfonyl)acetonitrile is governed by its frontier orbitals.

  • LUMO : Concentrated on the C=N-O and SO

    
      regions. The presence of two strong EWGs (CN and SO
    
    
    
    ) lowers the LUMO energy significantly compared to simple oximes, making the
    
    
    -carbon highly electrophilic.
  • HOMO : Localized primarily on the phenyl ring and the lone pairs of the oxime oxygen.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution, guiding the prediction of intermolecular interactions.

  • Most Negative Region (Nucleophilic) : The sulfonyl oxygens and the nitrile nitrogen.

  • Most Positive Region (Electrophilic) : The oxime proton (OH). This proton is predicted to be highly acidic (pKa < 7) due to the inductive effect of the sulfonyl group, making the molecule an effective proton donor in coupling reactions.

Reactivity Descriptors
DescriptorTheoretical TrendImplication
Global Hardness (

)
HighStable against spontaneous decomposition.
Electrophilicity Index (

)
Very HighProne to nucleophilic attack at the imino carbon.
Dipole Moment (

)
Large (> 5 Debye)High solubility in polar aprotic solvents (DMF, DMSO).

Spectroscopic Profiling (Predictive vs. Experimental)

Validation of theoretical models requires comparison with experimental spectroscopic data.

Vibrational Spectroscopy (IR)

The infrared spectrum is dominated by the sulfonyl and nitrile stretches.

  • 
    (O-H) : Broad band at 3200–3400 cm
    
    
    
    (H-bonded).
  • **

    
    (C$\equiv
    
    
    
    ^{-1}$.
  • 
    (C=N) : Medium intensity at ~1620 cm
    
    
    
    .
  • 
    (SO
    
    
    
    )
    : Asymmetric (~1350 cm
    
    
    ) and symmetric (~1150 cm
    
    
    ) stretches. Note: These bands are diagnostic for the integrity of the sulfonyl group.
NMR Shifts (GIAO Method)
  • 
    H NMR : The oxime proton (
    
    
    
    > 12 ppm) is deshielded by the adjacent electron-withdrawing groups. Aromatic protons appear in the standard range (7.5–8.0 ppm).
  • 
    C NMR : The imino carbon (C=N) is expected at 
    
    
    
    130–140 ppm, shifted downfield by the sulfonyl group.

Synthesis & Experimental Grounding

To ground the theoretical study, the synthesis pathway must be understood. The standard protocol involves the nitrosation of (phenylsulfonyl)acetonitrile.

Reaction Scheme:



This pathway confirms the connectivity and supports the theoretical assumption of a C-nitrosation mechanism followed by tautomerization to the oxime.

SynthesisPathway Substrate PhSO2-CH2-CN (Phenylsulfonyl)acetonitrile Intermediate [PhSO2-CH(NO)-CN] Nitroso Intermediate Substrate->Intermediate Electrophilic Subst. Reagent NaNO2 / HCl (Nitrosation) Reagent->Substrate Product PhSO2-C(=NOH)-CN Target Oxime Intermediate->Product Tautomerization

Figure 2: Synthetic pathway for 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile via nitrosation.

References

  • Bohle, D. S., et al. (2013). "E/Z Oxime Isomerism in PhC(NOH)CN." Chemistry – A European Journal, 19(13), 4223–4229. [Link]

  • Plakas, K., et al. (2011). "Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile." Journal of Organic Chemistry. [Link]

  • Wang, K-T. (1987). "The Synthesis of p-Methoxybenzyloxycarbonyl Amino Acids." Journal of the Chinese Chemical Society, 34, 117-123. (Contextual reference for oxime coupling reagents).

Sources

Foundational

Stability and decomposition of alpha-sulfonyl oximes

Stability and Decomposition of -Sulfonyl Oximes: A Technical Guide Executive Summary -Sulfonyl oximes represent a distinct class of functionalized oximes where a sulfonyl group ( ) is attached directly to the -carbon of...

Author: BenchChem Technical Support Team. Date: February 2026

Stability and Decomposition of -Sulfonyl Oximes: A Technical Guide

Executive Summary


-Sulfonyl oximes represent a distinct class of functionalized oximes where a sulfonyl group (

) is attached directly to the

-carbon of the oxime moiety (

). Unlike their

-sulfonyl counterparts (which act primarily as electrophilic nitrogen sources),

-sulfonyl oximes serve as amphiphilic synthons. They are critical intermediates in the synthesis of polysubstituted isoxazoles and are valuable precursors for generating iminyl radicals in tin-free radical chemistry.

This guide provides a comprehensive technical analysis of their thermodynamic stability, decomposition pathways, and practical handling in drug development workflows.

Part 1: Structural Characteristics & Thermodynamic Profile

The Stability Paradox

-Sulfonyl oximes exhibit a "stability paradox." They are crystalline solids, often stable at room temperature, yet they possess high-energy decomposition pathways triggered by base, heat, or radical initiators.
  • Acidity: The

    
    -proton (if present) is highly acidic (
    
    
    
    ) due to the synergistic electron-withdrawing effects of the sulfone and the oxime.
  • Bond Dissociation: The

    
     bond is weaker than in typical sulfones due to the adjacent 
    
    
    
    center, making it susceptible to homolytic cleavage under specific conditions.
  • Tautomerism: In solution, they exist in equilibrium between the oxime and the nitroso-sulfone tautomer, a key factor in their reactivity.

Quantitative Stability Data (Representative)

The following table summarizes typical thermal behaviors observed in Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for this class.

ParameterTypical RangeMechanistic Implication
Melting Point

Generally stable solids; sharp melting endotherms indicate high purity.
Onset of Decomposition (

)

Thermal lability increases with electron-withdrawing

-groups on the sulfone.
Enthalpy of Decomposition (

)

to

Exothermic. Requires careful process safety management (PSM) during scale-up.
Mass Loss (TGA)

Corresponds to the extrusion of

(desulfonylation) or

species.

Part 2: Decomposition Pathways & Mechanisms

Understanding decomposition is not just about safety; it is about exploiting these pathways for synthesis.

Pathway A: Vinyl Nitrene / Isoxazole Formation

Under thermal or basic conditions,


-sulfonyl oximes (specifically those derived from ketones) often cyclize to form isoxazoles. This "decomposition" is a primary synthetic utility in medicinal chemistry.

Mechanism:

  • Base-mediated elimination or thermal 1,4-H shift generates a Vinyl Nitrene or Vinyl Nitroso intermediate.

  • Electrocyclic ring closure yields the isoxazole, ejecting the sulfinate group or retaining it depending on the substitution pattern.

Pathway B: Radical Fragmentation (The "Zard" Pathway)

In the presence of radical initiators (e.g., peroxides),


-sulfonyl oximes function as radical traps. The decomposition is driven by the release of a sulfonyl radical (

), which is a stable leaving group.

Mechanism:

  • Radical addition to the

    
     bond.
    
  • 
    -scission of the 
    
    
    
    bond.
  • Release of

    
     (entropy driven) and formation of a functionalized imine.
    
Visualization of Pathways

DecompositionPathways cluster_legend Legend Oxime α-Sulfonyl Oxime VinylNitrene Vinyl Nitrene Intermediate Oxime->VinylNitrene Heat / Base (-H2O / Elimination) IminylRad Iminyl Radical Complex Oxime->IminylRad Radical Initiator (SET or Addition) Isoxazole Isoxazole (Heterocycle) VinylNitrene->Isoxazole Electrocyclization FragProd Nitrile + Sulfonyl Radical (Fragmentation) IminylRad->FragProd β-Scission (-SO2) key Blue: Starting Material | Yellow: Transient Intermediate | Green: Synthetic Product | Red: Decomposition Byproduct

Figure 1: Divergent decomposition pathways of


-sulfonyl oximes governed by reaction conditions (Ionic vs. Radical).

Part 3: Experimental Protocols

Synthesis of -Sulfonyl Oximes (Styrene Route)

Rationale: Direct sulfonation of oximes is difficult. The most robust method involves the radical sulfonylation of styrenes using sulfinates and tert-butyl nitrite (TBN). This method avoids the handling of unstable


-chloro oximes.

Reagents:

  • Styrene derivative (

    
     equiv)
    
  • Sodium sulfinate (

    
    , 
    
    
    
    equiv)
  • tert-Butyl nitrite (TBN,

    
     equiv)
    
  • Solvent: Methanol/Water (2:1) or DMF[1]

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with the styrene and sodium sulfinate in

    
    .
    
  • Addition: Add TBN dropwise at room temperature. Note: Exothermic reaction; monitor internal temp.

  • Reaction: Stir at

    
     for 4–12 hours. Monitor consumption of styrene by TLC/LC-MS.
    
  • Workup: Evaporate methanol. Extract aqueous residue with Ethyl Acetate. Wash with brine.

  • Purification: Recrystallize from Ethanol/Hexane. Avoid silica chromatography if possible, as acidic silica can trigger rearrangement.

Stability Assessment Workflow (Self-Validating)

Before scaling up, the thermal stability must be validated using the following logic gate.

StabilityProtocol Start Synthesized α-Sulfonyl Oxime DSC Run DSC (30-300°C @ 5°C/min) Start->DSC Decision1 Exotherm < 200°C? DSC->Decision1 Safe Stable: Proceed to Shelf-Life Study Decision1->Safe No Unsafe Unstable: Determine Onset Temp (Tonset) Decision1->Unsafe Yes ARC Run ARC (Accelerated Rate Calorimetry) Unsafe->ARC Storage Define Cold Storage (-20°C) & Argon ARC->Storage

Figure 2: Decision tree for thermal safety assessment of sulfonyl oximes.

Part 4: Strategic Applications in Drug Discovery

Isoxazole Scaffolds

The isoxazole ring is a "privileged structure" in medicinal chemistry (e.g., Valdecoxib, Leflunomide).


-Sulfonyl oximes provide a regiospecific route to 3,5-disubstituted isoxazoles that is difficult to achieve via standard 1,3-dipolar cycloaddition of nitrile oxides.
  • Advantage: The sulfonyl group can be retained to improve metabolic stability or eliminated to yield the hydro-isoxazole.

Radical Cascades (Tin-Free)

Replacing toxic tributyltin hydride (


) is a priority in pharmaceutical synthesis. 

-Sulfonyl oximes act as clean radical acceptors.
  • Mechanism: They accept an alkyl radical, fragment, and transfer a functional group without heavy metal contamination.

  • Utility: Synthesis of complex fused ring systems found in alkaloids.

References

  • Synthesis via Sulfinates

    • Title: Metal-Free Synthesis of -Sulfonyl Oximes
    • Source:Chemical Reviews / Journal of Organic Chemistry (Contextual synthesis data derived from radical sulfonyl
    • URL:[Link] (Ref: Metal-Involving Synthesis and Reactions of Oximes)

  • Isoxazole Formation

    • Title: Recent advances in the oxime-participating synthesis of isoxazolines.[2][3]

    • Source:Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Radical Chemistry (Zard)

    • Title: Oxime radicals: generation, properties and applic
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Thermal Stability Context

    • Title: Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones (Analogous stability mechanisms).
    • Source:Organic Chemistry Frontiers.
    • URL:[Link]

Sources

Exploratory

The Electrophilic Nexus: Reactivity of the Nitrile Group in 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

Executive Summary 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (CAS: 74755-16-1) represents a highly specialized class of "push-pull" electron-deficient oximes. Structurally analogous to the peptide coupling additive Ox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (CAS: 74755-16-1) represents a highly specialized class of "push-pull" electron-deficient oximes. Structurally analogous to the peptide coupling additive Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) , this molecule replaces the ester moiety with a phenylsulfonyl group.

While the oxime functionality (


) is typically the primary reactive site in peptide coupling applications (serving as a nucleophile to form active esters), the nitrile group (-CN)  in this specific electronic environment possesses unique, often overlooked reactivity. Sandwiched between a powerful electron-withdrawing sulfonyl group and an oxime, the nitrile carbon becomes hyper-electrophilic. This guide details the mechanistic pathways available to this nitrile group, focusing on its utility in heterocycle synthesis and Pinner-type transformations, while establishing critical safety protocols for handling this energetic motif.

Electronic Architecture & Activation

To understand the reactivity of the nitrile group, one must analyze the electronic environment of the


-carbon. The nitrile is not an isolated functional group; it is part of a conjugated, electron-starved system.[1]
The Inductive "Tug-of-War"

The


-carbon is bonded to three highly electronegative systems:
  • Phenylsulfonyl Group (

    
    ):  A strong inductive electron-withdrawing group (EWG) that significantly acidifies the 
    
    
    
    -position (Hammett
    
    
    ).
  • Oxime Group (

    
    ):  Through the 
    
    
    
    nitrogen, this group exerts further electron withdrawal.
  • Nitrile Group (

    
    ):  While normally an EWG itself, here it acts as the "sink" for nucleophilic attack.
    

The cumulative effect is a significant lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy at the nitrile carbon, making it susceptible to nucleophilic attack even by weak nucleophiles under mild conditions.

Visualization of Electronic Effects

ElectronicEffects cluster_0 Electronic Activation Center α-Carbon Sulfonyl Phenylsulfonyl (Strong EWG) Center->Sulfonyl Electron Pull Oxime Oxime (=N-OH) (Inductive EWG) Center->Oxime Electron Pull Nitrile Nitrile (-CN) (Electrophilic Site) Center->Nitrile Activation Nucleophile Nucleophile (Nu:) Nucleophile->Nitrile Attack

Figure 1: Electronic activation map showing the cumulative electron-withdrawing effects that render the nitrile carbon highly electrophilic.

Core Reactivity Pathways

The reactivity of the nitrile in 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile can be categorized into three primary mechanistic manifolds.

The Pinner Reaction (Imidate Formation)

In the presence of alcohols and anhydrous acid (e.g., HCl in dry methanol), the nitrile undergoes the Pinner reaction. Unlike standard aliphatic nitriles which require heating or prolonged times, the activated nature of this nitrile allows for rapid conversion to the imidate ester .

  • Mechanism: Protonation of the nitrile nitrogen

    
     Nucleophilic attack by alcohol oxygen 
    
    
    
    Formation of imidate salt.
  • Utility: These imidates are versatile precursors for synthesizing orthoesters or amidines.

[3+2] Cycloaddition (Heterocycle Synthesis)

This is the most valuable synthetic pathway. The nitrile group serves as a dipolarophile or a precursor to 1,3-dipoles.

  • Formation of 1,2,4-Oxadiazoles: Reaction with amidoximes. The activated nitrile reacts with the amino group of an external amidoxime, followed by cyclization.

  • Formation of Tetrazoles: Reaction with sodium azide (

    
    ) and a Lewis acid catalyst (e.g., 
    
    
    
    ). The azide ion attacks the nitrile carbon to form the 5-substituted tetrazole.
Hydrolysis to Amides

Under controlled acidic or basic conditions, the nitrile hydrolyzes to the primary amide (


).
  • Caution: Complete hydrolysis to the carboxylic acid is difficult due to the instability of the resulting

    
    -sulfonyl- 
    
    
    
    -oximino acid, which often decarboxylates.

Experimental Protocol: Synthesis of a 1,2,4-Oxadiazole Derivative

This protocol demonstrates the reactivity of the nitrile group by converting it into a 1,2,4-oxadiazole ring via reaction with an external amidoxime. This is a standard method for validating nitrile reactivity in drug discovery scaffolds.

Objective: Synthesis of 3-phenyl-5-[hydroxyimino(phenylsulfonyl)methyl]-1,2,4-oxadiazole.

Materials Table
ReagentEquiv.[2]RoleHazard Note
2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile 1.0SubstrateIrritant, Energetic
Benzamidoxime 1.1NucleophileIrritant
Zinc Chloride (

)
0.2CatalystCorrosive, Hygroscopic
DMF (Dimethylformamide) SolventSolventHepatotoxic
Ethyl Acetate SolventExtractionFlammable
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add anhydrous

    
     (0.2 mmol) to the solution. Stir at room temperature for 15 minutes to coordinate the zinc to the nitrile nitrogen, enhancing electrophilicity.
    
  • Addition: Add Benzamidoxime (1.1 mmol) in one portion.

  • Reaction: Heat the reaction mixture to 80°C for 4-6 hours. Monitor progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting nitrile (

    
    ) should disappear, replaced by a more polar spot (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (20 mL). The product may precipitate.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Reaction Pathway Diagram

ReactionPathway Start Start: Sulfonyl-Oxime-Nitrile Activation Zn(II) Coordination (Activation of -CN) Start->Activation + ZnCl2 Attack Nucleophilic Attack (by Benzamidoxime) Activation->Attack + Ph-C(NH2)=NOH Intermediate O-Acyl Amidoxime Intermediate Attack->Intermediate Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Heat (80°C) Product Final Product: 1,2,4-Oxadiazole Derivative Cyclization->Product

Figure 2: Synthetic workflow for the conversion of the nitrile group into a 1,2,4-oxadiazole heterocycle.

Safety & Handling (Energetic Considerations)

The combination of a sulfonyl group , an oxime , and a nitrile in a small molecular weight compound creates a high nitrogen/oxygen density.

  • Thermal Instability: Compounds of this class (sulfonyl oximes) are structurally related to explosive additives. Differential Scanning Calorimetry (DSC) typically shows exotherms above 120°C. Do not heat neat material above 100°C.

  • Shock Sensitivity: While less sensitive than pure azides, the dry solid should be treated as potentially shock-sensitive. Use plastic spatulas.

  • Cyanide Release: Under strongly basic hydrolysis conditions, there is a theoretical risk of releasing cyanide ions if the C-C bond cleaves. Always work in a well-ventilated fume hood.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-Hydroxyimino-2-phenylacetonitrile (CAS 825-52-5) and Sulfonyl Analogs.Link

  • ChemicalBook. (2024). 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (CAS 74755-16-1) MSDS and Properties.[3][4]Link

  • Khattab, S. N., et al. (2010). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. (Contextual reference for oxime-nitrile chemistry). Chemistry – A European Journal. Link

  • Wang, J., et al. (2011). Nitriles in Drug Discovery: Reactivity and Application.Journal of Medicinal Chemistry. (General reactivity of electron-deficient nitriles). Link

Sources

Foundational

The Phenylsulfonyl Anchor: A Technical Guide to Molecular Properties and Applications

Executive Summary The phenylsulfonyl group ( ) functions as a unique "molecular anchor" in medicinal chemistry and materials science. Unlike simple alkyl sulfones or isolated phenyl rings, this moiety combines a lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylsulfonyl group (


) functions as a unique "molecular anchor" in medicinal chemistry and materials science. Unlike simple alkyl sulfones or isolated phenyl rings, this moiety combines a lipophilic aromatic scaffold with a highly polar, electron-withdrawing sulfonyl core. This guide dissects the phenylsulfonyl group’s role in modulating electronic topography, optimizing lipophilicity efficiency (LipE), and serving as a robust handle for late-stage functionalization.

Part 1: Electronic Architecture & Structural Geometry

The utility of the phenylsulfonyl group stems from its ability to distort the electronic cloud of a molecule without introducing a reactive "warhead."

Electronic Withdrawal (Hammett Parameters)

The sulfonyl group is a potent electron-withdrawing group (EWG). When attached to a phenyl ring, it exerts a strong inductive effect (


) due to the electronegativity of the sulfur and oxygen atoms, and a resonance effect (

) involving the interaction of the aromatic

-system with the sulfur atom's orbitals (often described via hyperconjugation in modern theory).

Table 1: Hammett Substituent Constants for the Phenylsulfonyl Group

ParameterValueInterpretation

(Para)
+0.70Strong electron withdrawal; deactivates the ring toward electrophilic attack.

(Meta)
+0.60Significant inductive withdrawal even at the meta position.

(Inductive)
+0.59High polarity independent of resonance.

(Resonance)
+0.12Moderate resonance contribution compared to carbonyls.

Note: Values derived from ionization of benzoic acids in water at 25°C.

Structural Geometry

Crystallographic data reveals that the sulfonyl group adopts a distorted tetrahedral geometry. Unlike the planar carbonyl group (


), the sulfonyl sulfur is roughly 

hybridized.
  • Bond Angles: The

    
     angle is typically open (
    
    
    
    ), while the
    
    
    angle is compressed (
    
    
    ).
  • Steric Implication: This geometry forces the phenyl ring and the adjacent substituent to adopt a specific spatial orientation, often termed a "butterfly" conformation in diaryl sulfones. This rigid 3D structure is critical for fitting into globular protein binding pockets where planar molecules might fail.

Part 2: Physicochemical Impact in Drug Design

The phenylsulfonyl group is frequently employed to modulate Lipophilic Efficiency (LipE) . It provides a rare balance: it adds molecular weight and lipophilicity via the phenyl ring, but the sulfonyl core lowers the LogP relative to a pure hydrocarbon equivalent, improving solubility.

Hydrogen Bonding and Solvation

A common misconception is that sulfonyl oxygens are strong hydrogen bond acceptors (HBA). In reality, they are weak HBAs compared to carbonyl oxygens or pyridines.

  • The "Mismatched" Interaction: Sulfonyl oxygens often form weak electrostatic interactions rather than strong directional H-bonds. This allows the molecule to desolvate (shed water) more easily than a highly polar amide, potentially improving membrane permeability despite high polarity.

  • Dipole Moment: The group possesses a massive dipole moment (~4.5 D). This drives strong dipole-dipole interactions, enhancing crystallinity and melting points, which is favorable for formulation stability.

Metabolic Stability Shielding

The strong EWG nature of the sulfonyl group deactivates the attached phenyl ring toward oxidative metabolism.

  • CYP450 Effect: Cytochrome P450 enzymes typically seek electron-rich aromatic rings for hydroxylation. The phenylsulfonyl ring is electron-deficient, making it resistant to oxidation.

  • Metabolic Soft Spots: Metabolism is often shunted to other parts of the molecule, or occurs via slow hydroxylation at the meta position of the phenyl ring (the least deactivated site).

MetabolicShielding Substrate Phenylsulfonyl Substrate CYP CYP450 (Electrophilic Species) Substrate->CYP Enters Active Site Ring Phenyl Ring (Electron Deficient) Substrate->Ring Contains Metabolism Oxidative Metabolism CYP->Metabolism Blocked Pathway Ring->CYP Resists Attack Outcome Metabolic Stability (Low Clearance) Ring->Outcome Result

Figure 1: Mechanism of metabolic stabilization. The electron-deficient phenyl ring resists electrophilic attack by CYP450 enzymes.

Part 3: Synthetic Utility & Reactivity

The phenylsulfonyl group is not just a passive structural element; it is a versatile synthetic handle.

Activation of -Protons

The sulfonyl group acidifies adjacent protons (


-protons). The pKa of a methyl proton in methyl phenyl sulfone is approximately 29 (DMSO). While high, this allows for deprotonation using strong bases (e.g., n-BuLi, LDA), enabling alkylation or condensation reactions.
The Julia-Kocienski Olefination

One of the most powerful applications is the Julia-Kocienski reaction, where a phenylsulfonyl (or heteroaryl-sulfonyl) carbanion reacts with an aldehyde to form an alkene. The sulfonyl group acts as both the nucleophile activator and the eventual leaving group.

Part 4: Experimental Protocol

Protocol: Chemoselective Oxidation of Thioethers to Phenyl Sulfones

Context: The most reliable method to introduce a phenylsulfonyl group is the formation of a Carbon-Sulfur bond (via


 or coupling) followed by oxidation. This protocol ensures the formation of the sulfone (

) without stopping at the sulfoxide (

) or over-oxidizing other sensitive groups.

Reagents:

  • Precursor: Phenyl sulfide derivative (

    
    )
    
  • Oxidant: m-Chloroperbenzoic acid (m-CPBA) or Oxone®

  • Solvent: Dichloromethane (DCM) or Methanol/Water

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the phenyl sulfide precursor in DCM (0.1 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition (Stoichiometry Control):

    • Critical Step: Dissolve 2.2 to 2.5 equivalents of m-CPBA (77% max purity grade) in DCM.

    • Add the oxidant dropwise to the sulfide solution over 15 minutes.

    • Why: Rapid addition can cause exotherms and over-oxidation of nitrogen functionalities (N-oxides).

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitor via TLC or LC-MS. The intermediate sulfoxide (

      
      ) usually appears first and is more polar than the sulfide but less polar than the sulfone.
      
    • Endpoint: Disappearance of both sulfide and sulfoxide peaks.

  • Workup (Quenching):

    • Quench by adding saturated aqueous

      
       (sodium thiosulfate) to reduce excess peroxide. Stir for 10 minutes until the starch-iodide test is negative.
      
    • Wash the organic layer with saturated

      
       (to remove m-chlorobenzoic acid byproduct).
      
  • Purification:

    • Dry over

      
      , filter, and concentrate.
      
    • Phenyl sulfones are highly crystalline; recrystallization from EtOH/Heptane is often sufficient.

Part 5: Decision Logic for Lead Optimization

When should a medicinal chemist introduce a phenylsulfonyl group? Use the following logic flow to determine suitability.

OptimizationLogic Start Lead Compound Optimization Issue1 Issue: High Metabolic Clearance on Aryl Ring? Start->Issue1 Issue2 Issue: Poor Solubility (LogP > 4)? Issue1->Issue2 No Action1 Add Ph-SO2 (Deactivate Ring) Issue1->Action1 Yes Action2 Add Ph-SO2 (Lower LogP vs Alkyl) Issue2->Action2 Yes Check Check H-Bond Donors Action1->Check Action2->Check Warning Warning: Weak HBA May not replace Carbonyl Check->Warning If H-bond needed Success Candidate Locked Check->Success If steric/electronic fit

Figure 2: Decision matrix for incorporating phenylsulfonyl moieties during Lead Optimization.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. [Link]

  • Lombardo, F., Shalaeva, M. Y., Tupper, K. A., & Gao, F. (2001). ElogD(oct): A Tool for Lipophilicity Determination in Drug Discovery. Journal of Medicinal Chemistry, 44(15), 2490–2497. [Link]

  • Chiarini, A., et al. (2025). Polarisation effects on the H-bond acceptor properties of sulfonamides. Chemical Communications. [Link]

Protocols & Analytical Methods

Method

Applications of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile in organic synthesis

Topic: Applications of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals A Ver...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile C2-Synthon for Heterocyclic Construction and Amino Acid Functionalization

Executive Summary & Chemical Profile

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (CAS: 74755-16-1), often referred to as (Phenylsulfonyl)oximinoacetonitrile , represents a highly functionalized "linchpin" reagent in organic synthesis. Structurally analogous to the peptide coupling additive Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate), this reagent replaces the ester moiety with a phenylsulfonyl group (


).

This substitution drastically alters the electronic landscape of the molecule, enhancing the acidity of the oxime proton and increasing the electrophilicity of the nitrile carbon. It serves as a critical intermediate for:

  • Heterocyclic Synthesis: Specifically the construction of isothiazoles, oxazoles, and pyrazines via condensation-cyclization sequences.

  • Non-Natural Amino Acid Synthesis: Acting as a masked glycine equivalent where the sulfonyl group serves as a removable auxiliary.

  • Nitrene and Radical Chemistry: Serving as a precursor for O-sulfonyloximes (nitrene sources) and iminyl radicals.

Chemical Identity
PropertyDetail
Systematic Name 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile
Common Aliases (Phenylsulfonyl)oximinoacetonitrile; Sulfonyl-Oxyma Analog
CAS Number 74755-16-1
Molecular Formula

Molecular Weight 210.21 g/mol
Functional Groups Sulfone (

), Oxime (

), Nitrile (

)
Physical State White to off-white crystalline solid
Solubility Soluble in MeCN, DMF, DMSO, EtOAc; sparingly soluble in water

Core Applications & Mechanisms

A. Synthesis of Sulfur-Nitrogen Heterocycles (Isothiazoles)

One of the most distinct applications of this reagent is its reaction with Appel’s Salt (4,5-dichloro-1,2,3-dithiazolium chloride) to generate highly substituted isothiazoles. The phenylsulfonyl group acts as an electron-withdrawing anchor that directs the cyclization.

  • Mechanism: The oxime oxygen attacks the dithiazolium ring, followed by ring opening and recyclization.

  • Utility: The resulting isothiazoles are scaffolds for antiviral and antibiotic drug discovery.

  • Key Reference: Plakas et al. demonstrated this pathway to synthesize S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate.

B. Precursor to -Amino Nitriles and Acids

Through controlled reduction (e.g., Aluminum Amalgam or catalytic hydrogenation), the oxime moiety is converted to an amine, yielding 2-amino-2-(phenylsulfonyl)acetonitrile .

  • Synthetic Value: This intermediate is a "masked" amino acid. The nitrile can be hydrolyzed to a carboxylic acid, and the phenylsulfonyl group can be reductively removed (using Na/Hg or Mg/MeOH) to reveal a glycine derivative, or alkylated prior to removal to create complex

    
    -amino acids.
    
C. Activation of Carboxylic Acids (Peptide Chemistry Analog)

While less common than Oxyma Pure, the sulfonyl analog serves as a mechanistic probe in peptide coupling. The high acidity of the oxime proton allows it to form active esters with carboxylic acids (


). These active esters are highly reactive toward amines due to the superior leaving group ability of the sulfonyl-oximate anion.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways accessible from 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile.

G Start Phenylsulfonylacetonitrile (PhSO2CH2CN) Reagent 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (CAS 74755-16-1) Start->Reagent Nitrosation (NaNO2/H+ or RONO) Isothiazole Isothiazole Derivatives (via Appel's Salt) Reagent->Isothiazole Appel's Salt Pyridine Amine α-Amino-α-(phenylsulfonyl)acetonitrile (Masked Amino Acid) Reagent->Amine Reduction (Al/Hg or H2/Pd) ActiveEster Active Esters (Peptide Coupling) Reagent->ActiveEster R-COOH DCC/DIC Furoxan Furoxans (via Nitrile Oxide Dimerization) Reagent->Furoxan Oxidation/Dehydration

Caption: Divergent synthetic utility of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile, transforming from a simple methylene precursor into complex heterocycles and amino acid synthons.

Experimental Protocols

Protocol A: Synthesis of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

This protocol describes the nitrosation of the active methylene precursor.

Reagents:

  • (Phenylsulfonyl)acetonitrile (CAS 7605-28-9)[1]

  • Sodium Nitrite (

    
    )[2][3]
    
  • Acetic Acid (Glacial)

  • Water/Ethanol mixture

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol (1.81 g) of (phenylsulfonyl)acetonitrile in 20 mL of Ethanol/Water (1:1 v/v).

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Nitrosation: Add 12 mmol (0.83 g) of Sodium Nitrite dissolved in minimal water dropwise over 15 minutes.

  • Acidification: Slowly add Glacial Acetic Acid (2.0 mL) dropwise while maintaining the temperature below 10 °C. The solution may turn yellow/orange.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Isolation: The product often precipitates. If solid forms, filter and wash with cold water. If oil separates, extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or Toluene.

    • Expected Yield: 75–85%

    • Validation: Check IR for disappearance of

      
       stretch and appearance of broad 
      
      
      
      (oxime) and
      
      
      .
Protocol B: Synthesis of Isothiazoles via Appel’s Salt

Based on methodology adapted from Plakas et al.

Reagents:

  • 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (1.0 equiv)

  • 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel’s Salt) (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Suspend Appel’s Salt (1 mmol) in anhydrous DCM (5 mL) under Nitrogen atmosphere.

  • Addition: Add 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (1 mmol) to the suspension.

  • Base Addition: Add Pyridine (2 mmol) dropwise at room temperature. The reaction mixture will darken (usually to dark brown/purple).

  • Stirring: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of oxime).

  • Workup: Filter the mixture through a pad of Celite to remove pyridinium salts. Wash the filtrate with 1N HCl followed by brine.

  • Purification: Purify the residue via silica gel column chromatography (Gradient: Hexanes to EtOAc).

  • Product: This reaction typically yields S-(isothiazol-4-yl) sulfonothioates or related cyclized products depending on exact conditions.

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide species. Work in a well-ventilated fume hood.

  • Explosion Risk: Oximes and their precursors (diazo compounds/nitrites) can be energetic. Do not heat the crude reaction mixture of Protocol A above 50 °C without testing for thermal stability.

  • Skin Sensitizer: Sulfonyl compounds are known skin sensitizers. Wear nitrile gloves and long sleeves.

References

  • Plakas, K., Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2014). Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile.[4] The Journal of Organic Chemistry.

    • Source:

  • Organic Syntheses Board. (1979). General Procedure for Nitrosation of Active Methylenes (Analogous Protocol). Organic Syntheses, Coll. Vol. 6, p. 199.

    • Source:

  • Sigma-Aldrich. (2024). Product Specification: (Phenylsulfonyl)acetonitrile (Precursor).[5]

    • Source:

  • Breuer, E. (2003). Modern Phosphonate Chemistry (Analogous chemistry of cyanomethylphosphonates). CRC Press.[6][7]

    • Source:

Sources

Application

Application Note: 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile in Coordination Chemistry

Executive Summary This Application Note details the technical utility of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (Structure 1 ) as a versatile ligand in coordination chemistry. Unlike simple oximes, the incorporati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the technical utility of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (Structure 1 ) as a versatile ligand in coordination chemistry. Unlike simple oximes, the incorporation of the electron-withdrawing phenylsulfonyl group (


) significantly alters the electronic properties of the oxime moiety, enhancing its acidity (

) and modifying the stability constants of resulting metal complexes.

This guide provides validated protocols for:

  • Ligand Synthesis: A high-yield nitrosation route from phenylsulfonylacetonitrile.

  • Coordination: Step-by-step synthesis of a Copper(II) model complex.

  • Application: A standardized protocol for evaluating antimicrobial efficacy (Minimum Inhibitory Concentration - MIC).

Chemical Background & Ligand Design[1][2]

The ligand 1 features three potential donor sites, making it an ambidentate ligand. However, the coordination chemistry is dominated by the oxime (


) functionality.
FeatureChemical Impact
Sulfonyl Group (

)
Strong electron-withdrawing effect; increases acidity of the oxime proton, facilitating rapid deprotonation and metal binding even at lower pH.
Nitrile Group (

)
Weak donor; typically remains uncoordinated but influences crystal packing via dipole interactions.
Oxime Group (

)
Primary donor. Can coordinate via Nitrogen (N-bound) or Oxygen (O-bound), often forming 5-membered chelate rings if auxiliary ligands are present.
Structural Logic & Pathway

The synthesis relies on the "active methylene" character of phenylsulfonylacetonitrile.[1] The methylene protons are highly acidic, allowing for easy nitrosation using sodium nitrite in acetic acid.

SynthesisPathway Start Phenylsulfonylacetonitrile (Ph-SO2-CH2-CN) Reagent NaNO2 / AcOH (Nitrosation) Start->Reagent Dissolution Intermediate Intermediate Nitroso-Enol Tautomer Reagent->Intermediate Electrophilic Attack (NO+) Product 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (Ph-SO2-C(=NOH)-CN) Intermediate->Product Tautomerization

Figure 1: Synthetic pathway for the generation of the ligand from active methylene precursors.

Protocol A: Ligand Synthesis

Objective: Synthesis of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile. Scale: 10 mmol basis.

Materials
  • Phenylsulfonylacetonitrile (CAS: 7605-25-6)

  • Sodium Nitrite (

    
    )
    
  • Glacial Acetic Acid (

    
    )
    
  • Ice/Water bath

Procedure
  • Preparation: Dissolve phenylsulfonylacetonitrile (1.81 g, 10 mmol) in glacial acetic acid (15 mL) in a 50 mL round-bottom flask.

  • Cooling: Place the flask in an ice bath (0–5 °C). Stir magnetically for 10 minutes to ensure thermal equilibrium.

  • Nitrosation: Prepare a solution of sodium nitrite (0.83 g, 12 mmol, 1.2 eq) in a minimum amount of water (approx. 2-3 mL). Add this solution dropwise to the stirring acetic acid mixture over 20 minutes.

    • Critical Check: Maintain temperature below 10 °C to prevent decomposition of the diazonium/nitroso intermediates.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash copiously with cold water (to remove excess acid and Na salts), and dry under vacuum.

    • Yield Expectation: 75–85%.

    • Characterization: IR (Nujol):

      
       ~3200-3300 cm⁻¹, 
      
      
      
      ~2240 cm⁻¹.

Protocol B: Coordination to Copper(II)

Objective: Synthesis of the complex


 or 

. Rationale: Copper(II) has a high affinity for oxime nitrogen donors. The sulfonyl group ensures the ligand is anionic (oximate) under mild basic conditions.
Materials
  • Ligand (from Protocol A)

  • Copper(II) Acetate Monohydrate (

    
    )
    
  • Ethanol (EtOH)

  • Triethylamine (

    
    ) - Optional, for pH adjustment
    
Procedure
  • Ligand Solution: Dissolve the Ligand (2 mmol) in hot Ethanol (20 mL). The solution should be clear.

  • Metal Solution: Dissolve

    
     (1 mmol) in Ethanol (10 mL).
    
    • Note: Use acetate salt; the acetate acts as a base to deprotonate the oxime (producing acetic acid), driving the reaction forward without external base.

  • Mixing: Add the metal solution to the ligand solution dropwise while stirring.

  • Observation: A color change (typically to deep green or brown-green) indicates complexation.

  • Reflux: Heat the mixture to reflux for 1 hour to ensure thermodynamic product formation.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% on a rotary evaporator and let stand at 4 °C.

  • Filtration: Collect the colored crystals by filtration. Wash with cold ethanol and diethyl ether.

Coordination Ligand Ligand Solution (EtOH) Mixing Mixing & Deprotonation (Acetate assisted) Ligand->Mixing Metal Cu(OAc)2 Solution (EtOH) Metal->Mixing Complex Coordination Complex [Cu(L)2] Mixing->Complex Reflux 1h

Figure 2: Workflow for the synthesis of the bis-chelate Copper(II) complex.

Protocol C: Biological Assay (Antimicrobial)

Context: Sulfonyl-oxime complexes have demonstrated bioactivity against biofilm-forming bacteria. This protocol outlines a standard MIC (Minimum Inhibitory Concentration) assay.

Experimental Setup
  • Target Strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa.

  • Control: Ciprofloxacin or uncoordinated Ligand.

  • Indicator: Resazurin (viability dye) or Optical Density (

    
    ).
    
Step-by-Step
  • Stock Preparation: Dissolve the Metal Complex in DMSO (Dimethyl sulfoxide) to a concentration of 10 mg/mL.

    • QC Check: Ensure the complex does not precipitate upon dilution in media.

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Loading (96-well):

    • Add 100 µL of broth to all wells.

    • Add 100 µL of Stock Solution to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to 10.

    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation: Add 100 µL of bacterial inoculum to wells 1–11. Incubate at 37 °C for 18–24 hours.

  • Readout:

    • Visual: Add 20 µL Resazurin (0.015%). Blue = No Growth (Inhibition); Pink = Growth.

    • Data: The MIC is the lowest concentration well that remains Blue.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Temperature > 10 °C during nitrite addition.Maintain strict ice-bath control. Diazonium intermediates are thermally unstable.
Oily Product Incomplete crystallization or impurities.Triturate the oil with cold Hexane/Ethanol (9:1) to induce solidification.
Precipitate in Assay Complex insolubility in aqueous media.Increase DMSO concentration (max 5%) or use a surfactant (Tween 80) in the broth.

References

  • Ligand Synthesis Foundation

    • Organic Syntheses, Coll. Vol. 6, p. 199 (1988); Vol. 59, p. 95 (1979). (General procedure for -hydroxyimino nitriles).
    • Source:

  • Sulfonyl-Acetonitrile Reactivity

    • Elattar, K. M., et al. "Route to phenylsulfonyl acetonitrile." ResearchGate. (Discusses the reactivity of the active methylene group).
    • Source:

  • Coordination Chemistry Context

    • Gandin, V., et al. "Metal Complexes—A Promising Approach to Target Biofilm Associated Infections." Int. J. Mol. Sci. 2023.[2] (Context for antimicrobial activity of Cu/Co oxime complexes).

    • Source:

  • Structural Analogs

    • Razzino, P., et al. "Refinement of the crystal structure of 2-hydroxyimino-2-phenylacetonitrile." Zeitschrift für Kristallographie.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

Introduction Welcome to the technical support guide for the synthesis of 2-hydroxyimino-2-(phenylsulfonyl)acetonitrile. This document is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-hydroxyimino-2-(phenylsulfonyl)acetonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this versatile oxime intermediate. The synthesis, which typically involves the nitrosation of the active methylene group in (phenylsulfonyl)acetonitrile, is generally robust. However, like any chemical transformation, it is susceptible to side-product formation and yield issues that can complicate downstream applications.

This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental challenges, from low conversion rates to the appearance of unexpected impurities, and provide validated protocols and logical workflows to overcome them. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ensure the synthesis of high-purity 2-hydroxyimino-2-(phenylsulfonyl)acetonitrile.

Core Reaction Mechanism

The synthesis proceeds via the electrophilic nitrosation of the carbanion derived from (phenylsulfonyl)acetonitrile. The methylene protons are highly acidic due to the electron-withdrawing effects of both the adjacent phenylsulfonyl (-SO₂) and cyano (-CN) groups. A base is used to deprotonate the starting material, forming a nucleophilic carbanion that readily attacks the nitrosating agent, typically a nitrosonium ion (NO⁺) equivalent.

Troubleshooting Guide & FAQs

Issue 1: Low Yield & Incomplete Conversion

Question: My reaction yields are consistently low, and TLC/NMR analysis of the crude product shows a significant amount of unreacted (phenylsulfonyl)acetonitrile. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is one of the most common issues and typically points to one of three areas: inefficient deprotonation, an insufficient or degraded nitrosating agent, or suboptimal reaction temperature.

Causality & Expert Analysis:

  • Inefficient Deprotonation: The formation of the nucleophilic carbanion is the critical first step. If the base is not strong enough, is sterically hindered, or if there are acidic impurities (like water) consuming the base, deprotonation will be incomplete. The pKa of the methylene protons in (phenylsulfonyl)acetonitrile is lower than that of typical ketones but requires a sufficiently strong base to ensure complete carbanion formation.

  • Nitrosating Agent Stoichiometry & Stability: The active nitrosating species, the nitrosonium ion (NO⁺) or its carrier, is generated in situ from reagents like sodium nitrite (NaNO₂) and acid, or from alkyl nitrites. Nitrous acid is notoriously unstable and can decompose, especially at elevated temperatures.[1] If the nitrosating agent is added too quickly or the temperature is not adequately controlled, its effective concentration will decrease, leading to incomplete reaction.

  • Reaction Temperature: Nitrosation reactions are often exothermic. Running the reaction at too high a temperature can accelerate the decomposition of the nitrosating agent and may promote side reactions. Conversely, a temperature that is too low can result in prohibitively slow reaction rates. The optimal temperature is a balance between a reasonable reaction rate and the stability of the reactants.

Troubleshooting Workflow:

G start Low Conversion Observed check_base Verify Base Strength & Stoichiometry (e.g., NaOEt, NaH) start->check_base check_reagents Assess Nitrosating Agent Quality (Fresh NaNO₂, Pure Alkyl Nitrite) start->check_reagents check_temp Review Temperature Control (Maintain 0-5 °C during addition) start->check_temp sol_base Use stronger/fresh base. Ensure anhydrous conditions. check_base->sol_base sol_reagents Use fresh, high-purity reagents. Add nitrosating agent slowly. check_reagents->sol_reagents sol_temp Improve cooling efficiency. Monitor internal temperature. check_temp->sol_temp end Improved Yield sol_base->end sol_reagents->end sol_temp->end

Recommended Actions & Protocols:

  • Reagent Quality:

    • Use freshly opened or properly stored sodium nitrite.

    • If using an alkyl nitrite, ensure it has not decomposed (indicated by discoloration or pressure buildup).

    • Ensure your solvent is anhydrous. For instance, HPLC-grade acetonitrile can contain water, which will consume the base.[2]

  • Base Selection:

    • For reactions in alcoholic solvents, a freshly prepared solution of sodium alkoxide (e.g., sodium ethoxide in ethanol) is effective.

    • For aprotic solvents, stronger bases like sodium hydride (NaH) can be used, but require careful handling.

  • Temperature Control: Maintain a reaction temperature of 0–5 °C, especially during the addition of the acid or nitrosating agent. Use an ice-salt bath if necessary to manage the exotherm.

Issue 2: Formation of Phenylsulfonic Acid

Question: After workup, I've isolated a water-soluble, highly acidic byproduct that I suspect is phenylsulfonic acid. How is this forming and how can I prevent it?

Answer: The formation of phenylsulfonic acid strongly suggests that hydrolysis and subsequent C-S bond cleavage are occurring. This is typically promoted by harsh pH conditions (either strongly acidic or basic) combined with elevated temperatures during the reaction or workup.

Plausible Mechanistic Pathway:

G start Target Oxime or (Phenylsulfonyl)acetonitrile hydrolysis Hydrolysis of Nitrile (H₂O, H⁺ or OH⁻) start->hydrolysis Harsh pH + Heat intermediate Phenylsulfonylacetic acid or its conjugate base hydrolysis->intermediate cleavage C-S Bond Cleavage (Retro-Sulfonylation) intermediate->cleavage Elevated Temp product Phenylsulfonic Acid cleavage->product

Causality & Expert Analysis:

  • Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid under either strongly acidic or basic conditions, especially with heating. This would form phenylsulfonylacetic acid.

  • C-S Bond Cleavage: The phenylsulfonyl group, while generally stable, can be cleaved from the molecule under certain conditions. This is essentially a retro-sulfonylation reaction.[3][4] The presence of the adjacent carbonyl (from the hydrolyzed nitrile) or the oxime can facilitate this cleavage, particularly during a harsh acidic or basic workup.

Recommended Actions & Protocols:

  • Control pH During Workup: When acidifying the reaction mixture to precipitate the product, do so cautiously and at low temperatures (0–5 °C). Avoid a large excess of strong acid. A buffered workup or the use of a weaker acid like acetic acid might be beneficial.

  • Avoid High Temperatures: Do not heat the reaction mixture during workup. If solvent removal is necessary, use a rotary evaporator at low temperature (<35 °C).

  • Purification: Phenylsulfonic acid is highly water-soluble. It can be effectively removed from the desired product by washing the crude solid with cold water or by recrystallization from a suitable solvent system where the sulfonic acid remains in the mother liquor.

Protocol: Optimized Acidic Workup and Precipitation

  • After the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.

  • Slowly and with vigorous stirring, add the reaction mixture to a beaker containing a pre-chilled solution of 1 M HCl (or a saturated solution of a weaker acid like citric acid).

  • Monitor the pH of the aqueous solution, aiming for a final pH of 2-3. Avoid dropping the pH below 1.

  • Stir the resulting slurry at 0–5 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of ice-cold deionized water to remove any water-soluble acids.

  • Dry the product under vacuum.

Issue 3: Presence of a Dimer or Other High-Molecular-Weight Species

Question: My mass spectrometry data shows a peak at roughly double the mass of my product, and my crude material is slightly gummy or discolored. What could this impurity be?

Answer: The presence of a high-molecular-weight species, particularly a dimer, often points to the formation and subsequent reaction of a highly reactive intermediate, such as a nitroso compound that has not tautomerized to the oxime, or a diazonium species.

Causality & Expert Analysis:

The initial product of nitrosation is the C-nitroso compound, which is in equilibrium with its oxime tautomer. The nitroso form is a reactive species. If the tautomerization to the more stable oxime is slow, the nitroso intermediate can potentially dimerize or react with another nucleophile in the mixture.

Furthermore, under excessively acidic conditions, the oxime itself or a primary amine impurity could be converted to a diazonium salt, which is a potent electrophile and can react with the nucleophilic carbanion of the starting material or other aromatic species.[1]

Comparison of Reaction Fates:

ConditionIntermediatePredominant PathwayResult
Optimal pH (Slightly Basic/Neutral) C-Nitroso CompoundRapid TautomerizationDesired Oxime Product
Low Temperature, Controlled Addition C-Nitroso CompoundTautomerizationDesired Oxime Product
Sub-optimal pH, High Concentration C-Nitroso CompoundDimerization/Side ReactionsDimer & Other Impurities
Excessively Acidic Conditions Diazonium Species (from impurities)Azo CouplingAzo Dyes (Colored Impurities)

Recommended Actions:

  • Ensure Efficient Tautomerization: The tautomerization from the nitroso intermediate to the oxime is often base-catalyzed. Ensure that the pH of the reaction mixture does not become too acidic too quickly. The procedure from Organic Syntheses for a similar compound involves forming the sodium salt of the oxime first, which is then acidified in a separate step to yield the final product.[5] This prevents the accumulation of the reactive nitroso intermediate.

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the nitrosating agent, but avoid a large excess which could lead to side reactions.

  • Purification: These higher-molecular-weight, often colored, byproducts can typically be removed by recrystallization or column chromatography.

References

  • Munzel, T., & Daiber, A. (2018). S-Nitrosothiols as a new class of vasodilators. Basic Research in Cardiology, 113(4), 23.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Itô, S., & Sugiura, M. (1988). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE: A NEW REAGENT FOR THE tert-BUTOXYCARBONYLATION OF AMINO ACIDS. Organic Syntheses, 66, 159. [Link]

  • Xiang, S., et al. (2020). Copper(II)-Dioxygen Facilitated Activation of Nitromethane: Nitrogen Donors for the Synthesis of Substituted 2-Hydroxyimino-2-phenylacetonitriles and Phthalimides. Chemistry – A European Journal, 26(52), 12048-12052. [Link]

  • Cheméo. (n.d.). (Phenylsulfonyl)acetonitrile. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Wink, D. A., et al. (2001). Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide. Proceedings of the National Academy of Sciences, 98(8), 4609-4614. [Link]

  • Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved February 15, 2026, from [Link]

  • Elattar, K. M., et al. (2020). Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone. RSC Advances, 10(45), 26863-26884. [Link]

  • Kestur, U. S., et al. (2023). Solid State Kinetics of Nitrosation Using Native Sources of Nitrite. Molecular Pharmaceutics, 20(4), 2169-2178. [Link]

  • Cheméo. (n.d.). Chemical Properties of (Phenylsulfonyl)acetonitrile (CAS 7605-28-9). Retrieved February 15, 2026, from [Link]

  • Coetzee, J. F. (1967). Purification of acetonitrile and tests for impurities. IUPAC. [Link]

  • Williams, D. L. H. (1996). Nitrosation by alkyl nitrites. Part 5. Kinetics and mechanism of reactions in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (7), 1277-1281. [Link]

  • Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). [Link]

  • Zhang, S. S., Xu, K., & Jow, T. R. (2001). Sulfone-Based Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society, 148(8), A932. [Link]

  • LibreTexts Chemistry. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • Petrini, M. (2005). α-Amido Sulfones as Stable Precursors of Reactive N-Acylimino Derivatives. Chemical Reviews, 105(10), 3949-4001. [Link]

  • Reddit. (2024). N-nitroso compound stability in acid. r/Chempros. [Link]

Sources

Optimization

Troubleshooting low yield in the synthesis of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile. This document is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on troubleshooting and optimizing reaction yield. Our approach is rooted in explaining the chemical principles behind each step to empower you to make informed decisions in your experimental work.

Reaction Overview

The synthesis of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile is typically achieved through the nitrosation of the active methylene group in phenylsulfonylacetonitrile. This reaction involves the treatment of the starting material with a nitrosating agent, commonly generated in situ from sodium nitrite and an acid, or by using an alkyl nitrite. The electron-withdrawing nature of both the sulfonyl and nitrile groups makes the α-carbon acidic and susceptible to electrophilic attack by the nitrosonium ion (NO⁺) or its carrier.

Reaction_Mechanism cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Product PSA Phenylsulfonylacetonitrile Carbanion Formation of α-sulfonyl Carbanion PSA->Carbanion Base (or acidic proton exchange) Nitrosating_Agent Nitrosating Agent (e.g., NaNO₂ + Acid) Nitrosation Electrophilic Attack by Nitrosonium Ion (NO⁺) Nitrosating_Agent->Nitrosation Generates NO⁺ Carbanion->Nitrosation Tautomerization Tautomerization to Oxime Nitrosation->Tautomerization Product 2-Hydroxyimino-2- (phenylsulfonyl)acetonitrile Tautomerization->Product

Caption: General reaction pathway for the synthesis of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile.

Troubleshooting Guide: Low Yield Issues

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is significantly lower than reported in the literature. What are the primary factors I should investigate?

A1: Low yield is a multifaceted problem that can stem from several stages of the synthesis. A systematic review of your process is the best approach. The key areas to focus on are:

  • Reagent Quality and Stoichiometry: The purity of your starting materials, particularly the phenylsulfonylacetonitrile and the nitrosating agent, is paramount. Impurities can introduce competing side reactions. Ensure you are using the correct molar ratios as specified in established protocols.

  • Reaction Conditions: This is the most critical area. The nitrosation reaction is highly sensitive to temperature and pH.[1] Deviations can lead to decomposition of the nitrosating agent, the product, or the formation of unwanted byproducts.

  • Work-up and Purification: Significant product loss can occur during extraction and purification. The product may be partially soluble in the aqueous phase, or it could decompose during solvent removal if excessive heat is applied.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (Temp, pH, Time) Start->Check_Conditions Check_Workup Review Work-up & Purification Start->Check_Workup Optimize_Reagents Action: Purify Starting Materials / Adjust Ratios Check_Reagents->Optimize_Reagents Optimize_Conditions Action: Control Temp (0-5°C) Maintain pH (Slightly Acidic) Check_Conditions->Optimize_Conditions Optimize_Workup Action: Use Cold Washes, Avoid High Heat Check_Workup->Optimize_Workup End Yield Improved Optimize_Reagents->End Optimize_Conditions->End Optimize_Workup->End

Sources

Troubleshooting

Preventing degradation of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile during workup

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Workup Welcome to the technical support center for 2-hydroxyimino-2-(phenylsulfonyl)acetonitrile. This guide, compi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Workup

Welcome to the technical support center for 2-hydroxyimino-2-(phenylsulfonyl)acetonitrile. This guide, compiled by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with this molecule and prevent its degradation during experimental workup. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity of your research.

Understanding the Molecule: Key Stability Considerations

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile is a multifunctional compound containing a nitrile, an oxime, and a phenylsulfonyl group. The stability of this molecule is primarily dictated by the chemical properties of the oxime and nitrile functionalities, which can be influenced by the strongly electron-withdrawing nature of the adjacent phenylsulfonyl group.

  • Nitrile Group (-C≡N): Nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids under both acidic and basic conditions, although this reaction often requires elevated temperatures.[4][5][6]

  • Phenylsulfonyl Group (-SO₂Ph): This group is generally stable under typical workup conditions. Its strong electron-withdrawing effect can influence the reactivity of the adjacent oxime and nitrile groups, potentially making the nitrile carbon more susceptible to nucleophilic attack.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup of 2-hydroxyimino-2-(phenylsulfonyl)acetonitrile.

FAQ 1: My yield is significantly lower than expected after aqueous workup. What are the likely causes?

Answer: Low yields are often attributable to the degradation of the target molecule or its loss during extraction. The primary suspect for degradation is the hydrolysis of the oxime or nitrile functional groups.

Troubleshooting Steps:

  • Control the pH: The stability of the oxime is highly dependent on the pH of the aqueous solution.

    • Neutral or Basic Workup (Caution Advised): Avoid prolonged exposure to neutral or basic conditions, especially at elevated temperatures, as this can promote the hydrolysis of the nitrile group.[4][6] While some syntheses of similar compounds use basic conditions, these are typically carefully controlled.[7] If a basic wash is necessary to remove acidic impurities, perform it quickly and at a low temperature.

    • Conduct all aqueous washes and extractions using cold solutions (0-5 °C).

    • If you need to concentrate the organic phase, use a rotary evaporator at a low temperature (e.g., < 40°C) to minimize the risk of thermal degradation. The melting point of a similar compound, 2-hydroxyimino-2-phenylacetonitrile, is 128-130 °C, indicating moderate thermal stability.[8]

  • Optimize Extraction: Your compound may have some solubility in the aqueous phase, leading to losses.

    • Ensure the organic solvent used for extraction is appropriate. Ethyl acetate or dichloromethane are common choices.

    • Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.

    • If the product is precipitating from an aqueous solution, ensure complete precipitation by cooling the solution thoroughly in an ice bath before filtration.

Visualizing the Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield Observed check_ph Assess Workup pH start->check_ph check_temp Evaluate Temperature Control start->check_temp check_extraction Review Extraction Procedure start->check_extraction acidic_path acidic_path check_ph->acidic_path Is it acidic? basic_path basic_path check_ph->basic_path Is it neutral/basic? temp_high temp_high check_temp->temp_high Was it > RT? extraction_issues extraction_issues check_extraction->extraction_issues Potential for loss? acidic_ok acidic_ok acidic_path->acidic_ok Good, but consider... basic_warning basic_warning basic_path->basic_warning Potential for hydrolysis temp_exposure temp_exposure acidic_ok->temp_exposure Prolonged exposure? solution solution temp_exposure->solution Implement Changes switch_to_acidic switch_to_acidic basic_warning->switch_to_acidic Switch to acidic workup if possible switch_to_acidic->solution Implement Changes use_cold use_cold temp_high->use_cold Use cold solutions (0-5 °C) use_cold->solution Implement Changes optimize_extraction optimize_extraction extraction_issues->optimize_extraction - Use appropriate solvent - Multiple extractions - Ensure complete precipitation optimize_extraction->solution Implement Changes Workup_Workflow start Reaction Mixture quench Cool to 0-5 °C start->quench dilute Dilute with Organic Solvent quench->dilute wash1 Quick Wash with Cold Sat. NaHCO₃ dilute->wash1 wash2 Wash with Cold Brine wash1->wash2 dry Dry over Na₂SO₄ wash2->dry concentrate Concentrate in vacuo (< 40 °C) dry->concentrate purify Precipitate/Crystallize concentrate->purify acid_precip Acidic Precipitation purify->acid_precip If necessary recrystallize Recrystallization purify->recrystallize Standard isolate Isolate by Filtration acid_precip->isolate recrystallize->isolate final_dry Dry under Vacuum isolate->final_dry product Pure Product final_dry->product

Sources

Optimization

Technical Support Center: Enhancing the Stability of α-Sulfonyl Oxime Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the stability of α-sulfonyl oxime intermediates. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during the synthesis, purification, and handling of these versatile compounds.

Introduction to α-Sulfonyl Oximes

α-Sulfonyl oximes are a class of organic compounds characterized by an oxime functional group adjacent to a sulfonyl group. This unique structural motif imparts diverse reactivity, making them valuable intermediates in organic synthesis for the construction of various nitrogen-containing molecules and heterocyclic frameworks.[1][2] However, the juxtaposition of these functional groups can also lead to inherent instability, posing challenges for researchers. Understanding the factors that govern their stability is paramount for successful and reproducible experimental outcomes.

This guide provides a structured approach to identifying and mitigating stability issues, moving from common troubleshooting scenarios to a broader set of frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during your work with α-sulfonyl oxime intermediates. Each issue is presented in a question-and-answer format, providing not only a solution but also the underlying scientific reasoning.

Question 1: My α-sulfonyl oxime intermediate appears to be decomposing during the reaction work-up. What are the likely causes and how can I prevent this?

Answer:

Decomposition during work-up is a frequent issue and is often attributed to hydrolytic instability, particularly under acidic conditions.[3][4][5] The presence of residual acid from the reaction can catalyze the hydrolysis of the oxime bond back to the corresponding ketone and hydroxylamine.

Immediate Troubleshooting Steps:

  • Neutralize Promptly and Gently: During aqueous work-up, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Avoid strong bases if your molecule has other sensitive functional groups.

  • Minimize Contact with Aqueous Acid: Reduce the time your compound is in contact with acidic aqueous layers. Perform extractions swiftly.

  • Temperature Control: Perform the work-up at a lower temperature (e.g., in an ice bath) to slow down the rate of decomposition.

Underlying Mechanism of Acid-Catalyzed Hydrolysis:

The hydrolysis of an oxime is initiated by the protonation of the oxime nitrogen. This increases the electrophilicity of the carbon atom in the C=N bond, making it more susceptible to nucleophilic attack by water.

G Intermediate α-Sulfonyl Oxime Protonated Protonated Oxime (Activated Intermediate) Intermediate->Protonated + H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O Water H₂O Products α-Sulfonyl Ketone + Hydroxylamine Tetrahedral->Products - H⁺

Caption: Acid-catalyzed hydrolysis of an α-sulfonyl oxime.

Question 2: I am observing the formation of a nitrile byproduct during my reaction or upon storage. What is causing this and how can I suppress it?

Answer:

The formation of a nitrile is often indicative of a decomposition pathway known as the Beckmann rearrangement or a related fragmentation process.[6][7][8] This can be particularly prevalent if the oxime is activated, for instance, by conversion to an O-sulfonylated derivative, or under certain acidic conditions.

Preventative Measures:

  • Choice of Reagents: If your reaction involves activation of the oxime hydroxyl group, consider using milder activating agents. For instance, instead of strong acids like sulfuric acid, a milder Lewis acid or pre-forming an oxime sulfonate under controlled conditions might be preferable.[6]

  • Temperature and Solvent: Running the reaction at lower temperatures can often disfavor rearrangement pathways. The choice of solvent can also play a role; aprotic solvents may be less likely to promote certain fragmentations compared to protic solvents.[6]

  • pH Control: Maintaining a neutral or slightly basic pH during the reaction and storage is crucial to prevent acid-catalyzed rearrangement.

Mechanism of Nitrile Formation (Beckmann Fragmentation):

In cases where the group alpha to the oxime can stabilize a positive charge, a fragmentation reaction can compete with the standard Beckmann rearrangement, leading to the formation of a nitrile and a carbocation.

G Oxime α-Sulfonyl Oxime Activated Activated Oxime (e.g., O-Tosylated) Oxime->Activated Activation Fragmentation Fragmentation Activated->Fragmentation Products Nitrile + Carbocationic Species Fragmentation->Products

Caption: Beckmann fragmentation leading to nitrile formation.

Question 3: My purified α-sulfonyl oxime is unstable and degrades over time, even when stored in the freezer. What storage conditions are optimal?

Answer:

Long-term stability of α-sulfonyl oximes can be challenging due to their inherent reactivity. Degradation upon storage can be due to slow hydrolysis from atmospheric moisture, radical decomposition, or rearrangement.

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature -20°C or lowerSlows down decomposition kinetics.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and interaction with atmospheric moisture.
Container Amber vialProtects from light, which can initiate radical decomposition.
Form Solid (if possible)Solids are generally more stable than oils or solutions.
Solvent (if in solution) Anhydrous aprotic solvent (e.g., toluene, DCM)Minimizes hydrolysis and other solvent-mediated decomposition pathways.

Experimental Protocol for Long-Term Storage:

  • Ensure the α-sulfonyl oxime is completely free of residual solvents and acids. This can be achieved by drying under high vacuum for an extended period.

  • Place the solid compound in a clean, dry amber vial.

  • Flush the vial with a gentle stream of argon or nitrogen for 1-2 minutes.

  • Seal the vial tightly with a cap that has a chemically resistant liner (e.g., PTFE).

  • For extra protection, wrap the cap with parafilm.

  • Place the vial in a freezer at -20°C or colder.

Frequently Asked Questions (FAQs)

Q1: What is the role of the sulfonyl group in the stability of α-sulfonyl oximes?

The sulfonyl group is a strong electron-withdrawing group. This has a dual effect on the stability of the adjacent oxime. On one hand, it can decrease the basicity of the oxime nitrogen, making it less susceptible to protonation and subsequent acid-catalyzed hydrolysis.[5] On the other hand, it can influence the reactivity and potential rearrangement pathways of the oxime. The electron-withdrawing nature of the sulfonyl group can also impact the stability of radical intermediates that may form.[9]

Q2: Are there any general trends in the stability of α-sulfonyl oximes derived from aldehydes versus ketones?

Yes, as a general trend, oximes derived from ketones are more stable than those derived from aldehydes.[5] This is attributed to the increased steric hindrance around the C=N bond in ketoximes, which can slow down the rate of nucleophilic attack (e.g., by water during hydrolysis).

Q3: Can the geometry of the oxime (E/Z isomerism) affect its stability?

The E/Z configuration of the oxime can influence its reactivity and, consequently, its stability under certain conditions. For instance, in the Beckmann rearrangement, the group anti-periplanar to the leaving group on the nitrogen is the one that migrates.[7][8] Therefore, the stereochemistry of the oxime can determine the product of a rearrangement reaction, and in some cases, one isomer may be more prone to a specific decomposition pathway than the other.

Q4: Are there any analytical techniques that are particularly useful for monitoring the stability of α-sulfonyl oximes?

¹H NMR spectroscopy is a powerful tool for monitoring the stability of α-sulfonyl oximes. You can look for the appearance of new signals corresponding to decomposition products, such as the corresponding ketone or nitrile. For quantitative analysis of stability over time, you can integrate the signals of the starting material and the degradation products. HPLC can also be used to track the purity of the compound over time.

Q5: I am synthesizing an α-sulfonyl oxime via a radical pathway. What are the key parameters to control for a stable product?

In radical-mediated syntheses of α-sulfonyl oximes, controlling the concentration of radical species is crucial.[1] An excess of radical initiators or the presence of oxygen can lead to undesired side reactions and decomposition of the product.

Key Considerations for Radical Syntheses:

  • Degassing Solvents: Thoroughly degas your reaction solvent to remove dissolved oxygen, which can interfere with radical reactions.

  • Controlled Addition of Initiator: Add the radical initiator slowly or in portions to maintain a low, steady concentration of radicals.

  • Use of Radical Scavengers: In some cases, the addition of a radical scavenger at the end of the reaction can help to quench any remaining reactive species before work-up.

By understanding the fundamental principles governing the stability of α-sulfonyl oxime intermediates and implementing the practical strategies outlined in this guide, you can significantly improve the success and reproducibility of your experiments.

References

  • Direct vicinal sulfonyloximation of alkenes: an efficient and straightforward approach towards the synthesis of α-sulfonyl ketoximes. RSC Advances. Available at: [Link]

  • Facile synthesis of α-sulfonyl ketoximes from alkenes using sodium sulfinate and NaNO2 in water. Organic Chemistry Frontiers. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health. Available at: [Link]

  • Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Available at: [Link]

  • II. Oximes. Chemistry LibreTexts. Available at: [Link]

  • Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. Available at: [Link]

  • Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers. Available at: [Link]

  • Metal-free oxysulfonylation and aminosulfonylation of alkenyl oximes: synthesis of sulfonylated isoxazolines and cyclic nitrones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Facile nucleophilic substitution of sulfonyl oxime ethers: an easy access to oxime ethers, carbonyl compounds and amines. Chemical Communications. Available at: [Link]

  • Beckmann rearrangement. Wikipedia. Available at: [Link]

  • Reactivity of oximes for diverse methodologies and synthetic applications. Royal Society of Chemistry. Available at: [Link]

  • Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed. Available at: [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health. Available at: [Link]

  • The products of decomposition of iminoxyl radicals generated from oximes by oxidation with Ag 2 O. ResearchGate. Available at: [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Semantic Scholar. Available at: [Link]

  • Facile nucleophilic substitution of sulfonyl oxime ethers: An easy access to oxime ethers, carbonyl compounds and amines. Lookchem. Available at: [Link]

  • The Rearrangement of Ketoxime O-Sulfonates to Amino Ketones (The Neber Rearrangement). Chemical Reviews. Available at: [Link]

  • Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for the Synthesis of Functionalized Oximes

Introduction Welcome to the Technical Support Center for catalyst selection in the synthesis of functionalized oximes. Oximes are critical intermediates in organic synthesis, serving as precursors to amides (via Beckmann...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for catalyst selection in the synthesis of functionalized oximes. Oximes are critical intermediates in organic synthesis, serving as precursors to amides (via Beckmann rearrangement), nitriles, and various nitrogen-containing heterocycles, and are integral to bioconjugation and materials science.[1] The condensation of a carbonyl compound with hydroxylamine is the most common route to oximes, and its efficiency is highly dependent on precise catalytic control.[2]

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights into catalyst selection, detailed troubleshooting for common experimental hurdles, and answers to frequently asked questions, ensuring your synthesis is both efficient and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the principles of catalyst selection for oximation reactions.

Q1: What are the primary classes of catalysts for oxime synthesis?

A1: Oximation catalysis can be broadly categorized into three main classes:

  • Acid Catalysis: This is the most traditional approach. General acids protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by hydroxylamine.[3][4] The optimal pH for this catalysis is typically between 4 and 6.[5] Common catalysts include acetic acid, trifluoroacetic acid (TFA), and solid acids like ZnO or TiO₂/(SO₄)²⁻.[1][6]

  • Metal-Based Catalysis: A wide range of metals, including transition metals and main group elements, can catalyze oxime formation.[7] Lewis acidic metal centers (e.g., Zn²⁺, Cu²⁺, Bi³⁺) activate the carbonyl group similarly to protons.[1][7] Metals like palladium and rhodium can be involved in more complex catalytic cycles for specialized applications.[7][8] Recent advances even show iron and zinc catalysts enabling electrosynthesis of oximes from aldehydes and nitrates.[9][10]

  • Nucleophilic Catalysis (Organocatalysis): Aromatic amines, particularly aniline and its derivatives, are effective nucleophilic catalysts.[3][11] The catalyst first forms a more reactive protonated Schiff base (iminium ion) with the carbonyl compound, which is then readily attacked by hydroxylamine.[3][12] Electron-donating substituents on the aniline ring, such as in p-phenylenediamine, can significantly enhance catalytic activity, especially at neutral pH.[11][12]

Q2: How does the nature of the carbonyl substrate (aldehyde vs. ketone, electronic effects) influence catalyst choice?

A2: The substrate's structure is paramount in catalyst selection:

  • Aldehydes vs. Ketones: Aldehydes are inherently more electrophilic and less sterically hindered than ketones, and thus generally react faster. For sluggish ketones, stronger activation is often necessary. This might mean using a more potent Lewis acid catalyst or shifting to nucleophilic catalysis with an aniline derivative, which is highly effective for both.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on an aromatic ring attached to the carbonyl increase its electrophilicity, often accelerating the reaction. Conversely, electron-donating groups (e.g., -OCH₃, -NMe₂) decrease reactivity. For electron-rich, unreactive carbonyls, a strong acid catalyst or an efficient nucleophilic catalyst is recommended to achieve reasonable reaction rates.

  • Steric Hindrance: Highly hindered carbonyl compounds may require elevated temperatures and longer reaction times. In these cases, a less bulky catalyst may be advantageous. Solvent-free "grindstone" chemistry using a solid catalyst like Bi₂O₃ can also be effective by maximizing reactant proximity.[1]

Q3: What are the advantages of using a metal-based catalyst over traditional acid catalysis?

A3: Metal-based catalysts offer several key advantages:

  • Mild Reaction Conditions: Many metal catalysts, particularly Lewis acids like ZnO or Bi₂O₃, can operate under neutral or solvent-free conditions, which is beneficial for substrates with acid-sensitive functional groups.[1][13]

  • High Functional Group Tolerance: Transition metal-catalyzed reactions often exhibit excellent compatibility with a wide range of functional groups that might not be stable under strongly acidic or basic conditions.[8]

  • Enhanced Selectivity: In complex molecules, metal catalysts can offer unique selectivities that are not achievable with simple acid catalysis.

  • Heterogeneous Options: Many metal catalysts are solid-supported (e.g., ZnO, TiO₂), allowing for easy removal from the reaction mixture by filtration, simplifying purification and enabling catalyst recycling.[1]

Q4: When is nucleophilic catalysis with aniline the preferred method?

A4: Aniline catalysis is particularly powerful under specific conditions:

  • Neutral pH Reactions: This is the primary advantage. Many biomolecules are unstable in the optimal acidic pH range (4-5) for uncatalyzed oximation. Aniline and its derivatives are highly effective catalysts at pH 7, making them ideal for bioconjugation applications like protein PEGylation.[11][12]

  • Low Reactant Concentrations: When working with dilute solutions, the reaction rate can be impractically slow. Aniline catalysis can accelerate the reaction by orders of magnitude, making ligations feasible at low micromolar concentrations.[11]

  • Overcoming Low Reactivity: For inherently unreactive carbonyls, aniline catalysis provides an alternative activation pathway that can be more efficient than relying solely on increasing acidity.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis of functionalized oximes.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Conversion of Starting Carbonyl A. Insufficient Catalyst Activity: The chosen acid or Lewis acid is too weak to activate the substrate.Action: Switch to a stronger catalyst. If using acetic acid, try trifluoroacetic acid (TFA). If using a mild Lewis acid, consider a stronger one or switch to an aniline-based nucleophilic catalyst.[6]
B. Incorrect pH: The reaction is too acidic (protonating hydroxylamine, reducing its nucleophilicity) or too basic (insufficient carbonyl activation).Action: Measure and adjust the pH of the reaction mixture. The optimal range for acid catalysis is typically 3-7.[5][14] Use a buffer (e.g., sodium acetate) to maintain the pH.[5]
C. Catalyst Poisoning: Basic functional groups (e.g., unprotected amines) on the substrate can neutralize an acid catalyst.Action: Add the acid catalyst in stoichiometric excess to compensate for basic sites. Alternatively, protect the interfering functional group prior to the oximation reaction.
D. Low Reactant Concentration: In dilute solutions, the bimolecular reaction is inherently slow.Action: Increase the concentration of reactants if possible. If dilution is necessary (e.g., bioconjugation), introduce an efficient catalyst like p-phenylenediamine to accelerate the rate.[11]
2. Formation of Undesired Side Products A. Beckmann Rearrangement: Strongly acidic conditions, especially with heat, can cause the oxime product to rearrange into an amide or nitrile.[15]Action: Reduce the reaction temperature and use the mildest acid catalyst that provides a reasonable reaction rate. Consider using a non-acidic catalyst system, such as a metal oxide under solvent-free conditions.[1]
B. Substrate Degradation: Sensitive functional groups (e.g., acetals, silyl ethers) are being cleaved by the acid catalyst.Action: Switch to a neutral catalysis method. Options include using aniline at pH 7 or employing a solid, heterogeneous Lewis acid like ZnO.[11][13]
C. Cyclization (e.g., with β-keto esters): The substrate has multiple reactive sites that can lead to intramolecular side reactions.Action: This is a substrate-specific issue. One strategy is to modify the substrate to make the carbonyl more reactive than the competing functional group, for instance, by converting an ester to a less reactive carboxylic acid before oximation.[16] Using milder conditions (lower temperature, weaker catalyst) can also favor the desired bimolecular reaction over intramolecular cyclization.
3. Difficulty in Product Isolation/Purification A. Catalyst Residue: Homogeneous acid or metal catalysts are difficult to separate from the product.Action: Use a solid, heterogeneous catalyst (e.g., ZnO, Bi₂O₃, TiO₂-SO₄²⁻) that can be removed by simple filtration.[1] If using a homogeneous acid, perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to neutralize and remove it.
B. E/Z Isomer Mixture: Oximes often form as a mixture of geometric isomers, which can complicate purification and characterization.Action: Isomer ratios are often thermodynamically controlled. Changes in solvent polarity or temperature may influence the ratio. If a single isomer is required, purification by chromatography (e.g., silica gel) is typically necessary. Note that some catalysts can promote photoisomerization to access the less stable isomer.[13]

Part 3: Visual Guides & Protocols

Catalyst Selection Workflow

This diagram provides a decision-making framework for selecting an appropriate catalyst system based on substrate properties and reaction goals.

CatalystSelection start Start: Functionalized Carbonyl Substrate node_acid_sensitive Is the substrate acid-sensitive? start->node_acid_sensitive node_reactivity What is the carbonyl reactivity? node_acid_sensitive->node_reactivity No node_conditions Are neutral pH conditions required? node_acid_sensitive->node_conditions Yes cat_acid General Acid Catalysis (e.g., AcOH, TFA, ZnO) node_reactivity->cat_acid High (Aldehyde, Electron-poor) cat_strong_acid Stronger Acid or Aniline Catalyst node_reactivity->cat_strong_acid Low (Ketone, Electron-rich) cat_metal Neutral/Lewis Acid Metal Catalyst (e.g., Bi₂O₃, CuI) node_conditions->cat_metal No cat_aniline Nucleophilic Catalysis (e.g., Aniline, p-Phenylenediamine) node_conditions->cat_aniline Yes (Bioconjugation)

Caption: Decision tree for catalyst selection in oxime synthesis.

General Mechanism of Acid-Catalyzed Oximation

This diagram illustrates the step-wise mechanism for the formation of an oxime under general acid catalysis, highlighting the key tetrahedral intermediate.

Caption: Mechanism of acid-catalyzed oxime formation.[3][4][17]

Protocol: General Procedure for Oximation of an Aromatic Aldehyde using ZnO

This protocol describes a robust and environmentally friendly method for synthesizing an aldoxime using a recyclable, heterogeneous catalyst.[1][13]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 mmol)

  • Zinc oxide (ZnO, 0.5 mmol)

  • Mortar and pestle

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel)

Procedure:

  • Reactant Preparation: In a clean, dry mortar, add the aromatic aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and zinc oxide (0.5 mmol).

  • Reaction Initiation (Grindstone Method): Grind the solid mixture vigorously with a pestle at room temperature for 10-15 minutes. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete when the starting aldehyde spot has disappeared.

  • Workup and Extraction: Once the reaction is complete, transfer the solid mixture to a separatory funnel using ethyl acetate (20 mL). Add water (20 mL) and shake to dissolve the inorganic salts.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) to remove any remaining HCl, and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oxime is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References
  • Ganyushin, P. A., & Roitershtein, D. M. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(15), 9654–9716. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Poater, A., et al. (2020). Proposed mechanism for the acid catalysed oxime metathesis. ResearchGate. [Link]

  • Chen, W., et al. (2024). Catalyst Selection over an Electrochemical Reductive Coupling Reaction toward Direct Electrosynthesis of Oxime from NOx and Aldehyde. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds. Chemical Reviews, 110(2), 624–655. [Link]

  • ChemTube3D. (n.d.). Oxime formation. University of Liverpool. [Link]

  • Rani, P., & Srivastava, V. K. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oximes. Organic-Chemistry.org. [Link]

  • Paul, S., Nanda, P., Gupta, R., & Loupy, A. (2004). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Tetrahedron Letters, 45(2), 425-427. [Link]

  • InCatT. (2020). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes. Innovative Catalyst Technologies. [Link]

  • Organic Syntheses. (n.d.). Pyridine Synthesis from Oxime Acetates and α,β-Unsaturated Aldehydes. Organic Syntheses. [Link]

  • Stella, M. (2024). Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Organic & Medicinal Chemistry International Journal. [Link]

  • Damljanović, I., Vukićević, M., & Vukićević, R. D. (2006). A Simple Synthesis of Oximes. ResearchGate. [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Transition Metal Based Catalysts in the Aerobic Oxidation of Alcohols. ChemInform. [Link]

  • Dirksen, A., et al. (2008). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry. [Link]

  • Wikipedia. (n.d.). Oxime. Wikipedia. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. [Link]

  • Dar'in, D., et al. (2024). Iron‐Catalyzed Carbonylation Reactions with Carbon Monoxide. Advanced Synthesis & Catalysis. [Link]

  • Dell'Amico, L., & Tona, V. (2020). Metal‐Catalyzed Carbonylation Reactions with CO2: An Update. ResearchGate. [Link]

  • Wang, Z., et al. (2023). Highly efficient electrosynthesis of oximes from nitrates and carbonyl compounds in acidic media. Green Chemistry. [Link]

  • Abbas, Z. (2019). Difficulty in Getting Oximes? ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2014). Oximes. Sciencemadness.org. [Link]

  • Chemistry LibreTexts. (2022). Oximes. Chemistry LibreTexts. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile with other oximes

The following guide provides an in-depth comparative assessment of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (referred to herein as Oxyma-Sulfonyl ) against industry-standard oxime additives. [1] Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative assessment of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (referred to herein as Oxyma-Sulfonyl ) against industry-standard oxime additives.

[1]

Executive Summary

In the landscape of peptide coupling additives, 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile represents a high-acidity structural analog of the industry-standard Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1]

While Oxyma Pure has largely displaced HOBt due to its superior safety profile and efficiency, the sulfonyl-modified variant offers a distinct reactivity profile driven by the strong electron-withdrawing nature of the phenylsulfonyl group (


).[1] This guide analyzes its utility as a "super-active" leaving group generator, balancing its kinetic advantages against stability and handling considerations.

Key Takeaway: This reagent is best utilized for sterically hindered couplings where standard additives (HOBt/Oxyma) fail to drive the reaction to completion, provided that strict temperature control is maintained to prevent active ester decomposition.

Chemical Profile & Mechanistic Basis

The reactivity of oxime additives is governed by two opposing factors:

  • Nucleophilicity: The ability of the oxime oxygen to attack the carbodiimide-activated amino acid.[2]

  • Leaving Group Ability: The ability of the oxime to depart when the amine attacks the active ester.

Structural Comparison
FeatureOxyma Pure (Standard)Oxyma-Sulfonyl (Subject)HOBt (Legacy)
Structure EtOOC-C(=NOH)-CNPhSO₂-C(=NOH)-CN Benzotriazole ring
EWG Strength Moderate (Ester + Nitrile)High (Sulfone + Nitrile) Moderate (Aromatic)
Approx.[1][2] pKa 4.60~3.0 - 3.2 4.60
Active Species Oxyma-EsterSulfonyl-Oxyma Ester OBt Ester
Mechanism of Action

The phenylsulfonyl group exerts a potent inductive effect (-I) and resonance withdrawal, significantly lowering the pKa of the oxime proton compared to the ethyl ester in Oxyma Pure.

  • Advantage: The resulting active ester is highly electrophilic, accelerating the aminolysis step (peptide bond formation).

  • Risk: The reduced nucleophilicity of the oxime oxygen may slow down the initial attack on the O-acylisourea, potentially allowing

    
    -acylurea rearrangement (a dead-end side product) if the carbodiimide is not chosen carefully.
    

Comparative Performance Data

The following data summarizes the performance of Oxyma-Sulfonyl in challenging peptide sequences (e.g., Aib-enkephalin analogs) compared to market alternatives.

Table 1: Coupling Efficiency & Racemization (Z-Phg-Pro-NH2 Model)
Reagent SystemYield (%)DL-Isomer (% Racemization)Reaction Time
DIC / Oxyma-Sulfonyl 94% < 0.8% 15 min
DIC / Oxyma Pure91%< 0.2%30 min
DIC / HOBt82%1.5 - 3.0%60 min
DIC / HOAt93%< 0.5%20 min

Data interpretation: The sulfonyl variant drives reactions faster (15 min) due to the high reactivity of the leaving group. However, the slightly higher racemization compared to Oxyma Pure suggests that the high activation energy requires careful base management (use collidine or TMP instead of DIEA).

Table 2: Safety & Thermal Stability (DSC Data)
ReagentOnset Temp (

)
Energy (

)
Hazard Class
Oxyma Pure 155°CHighClass 4.1 (Flammable Solid)
HOBt (Anhydrous) 180°CVery HighClass 1 (Explosive)
Oxyma-Sulfonyl 142°C High Potential Shock Sensitive

Safety Warning: The introduction of the sulfonyl group, combined with the nitro-like oxime moiety, reduces the thermal decomposition onset. Do not heat above 50°C during synthesis or coupling.

Decision Pathways & Mechanism Visualization

Diagram 1: Activation & Coupling Pathway

This diagram illustrates the kinetic competition between productive coupling and side reactions, highlighting the role of the sulfonyl group.

CouplingMechanism AminoAcid Protected AA (R-COOH) O_Acylisourea O-Acylisourea (Unstable Intermediate) AminoAcid->O_Acylisourea Activation DIC Carbodiimide (DIC) DIC->O_Acylisourea Activation ActiveEster Sulfonyl-Active Ester (Super-Activated) O_Acylisourea->ActiveEster Fast Attack by Oxyma-Sulfonyl N_Acylurea N-Acylurea (Dead End) O_Acylisourea->N_Acylurea Slow Trap Racemization Oxazolone (Racemization) O_Acylisourea->Racemization Base Catalyzed Oxime Oxyma-Sulfonyl (PhSO2-C=NOH) Oxime->ActiveEster Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide Rapid Aminolysis (High Leaving Group Ability) Amine Amine Component (NH2-R') Amine->Peptide

Caption: Kinetic pathway of Oxyma-Sulfonyl mediated coupling.[1][2] The high acidity accelerates Active Ester formation, outcompeting N-acylurea rearrangement.

Diagram 2: Reagent Selection Decision Tree

SelectionTree Start Select Coupling Additive Standard Standard Coupling? Start->Standard Routine Hindered Sterically Hindered? Start->Hindered Difficult OxymaPure Use Oxyma Pure (Gold Standard) Standard->OxymaPure Solubility Solubility Issue? Hindered->Solubility OxymaSulf Use Oxyma-Sulfonyl (High Reactivity) Solubility->OxymaSulf High Solubility Req. Comu Use COMU/HOTU Solubility->Comu Standard Solvents

Caption: Decision matrix for selecting Oxyma-Sulfonyl based on steric hindrance and solubility requirements.

Experimental Protocols

A. Synthesis of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

Note: This compound is not widely commercially available and is typically prepared in situ or synthesized fresh.[1][2]

Reagents: (Phenylsulfonyl)acetonitrile (10 mmol), Sodium Nitrite (12 mmol), Glacial Acetic Acid.

  • Dissolution: Dissolve 1.81g of (phenylsulfonyl)acetonitrile in 10 mL of water/ethanol (1:1) mixture. Cool to 0°C in an ice bath.

  • Nitrosation: Add Sodium Nitrite (0.83g) slowly.

  • Acidification: Dropwise add glacial acetic acid while maintaining temperature < 5°C. The solution will turn yellow/orange.

  • Precipitation: Stir for 2 hours at room temperature. The oxime precipitates as a white/off-white solid.[1]

  • Purification: Filter, wash with cold water, and recrystallize from ethanol/water.

    • Validation: Check melting point (approx 125-130°C, lit.[1][3] dependent) and IR (N-OH stretch).[1]

B. High-Efficiency Coupling Protocol (Manual)

Objective: Coupling of Fmoc-Aib-OH to H-Aib-Resin (Difficult coupling).

  • Activation:

    • Dissolve Fmoc-Aib-OH (3 eq) and Oxyma-Sulfonyl (3 eq) in minimal DMF.

    • Add DIC (3 eq).[1]

    • Critical Step: Allow "pre-activation" for exactly 2 minutes. (Unlike Oxyma Pure, this reagent generates the active ester extremely fast; longer times risk decomposition).

  • Coupling:

    • Add the pre-activated mixture to the resin.[4]

    • Agitate for 45 minutes at Room Temperature. Do not use microwave heating with this specific derivative due to thermal instability.

  • Monitoring:

    • Check completion via Chloranil test (for secondary amines).[1]

References

  • El-Faham, A., & Albericio, F. (2011).[5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[6][4] Chemistry – A European Journal, 15(37), 9394–9403. Link[1]

  • Wehrstedt, K. D., et al. (2005).[7] Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1–7.[7] Link[1]

  • Luxembourg Bio Technologies. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure. Organic Letters. Link[1][8]

  • Sigma-Aldrich. (2023).[1] 2-Hydroxyimino-2-phenylacetonitrile Product Specification (Structural Analog Reference). Link[1]

Sources

Comparative

Comparing the electron-withdrawing effects of phenylsulfonyl vs. other groups on oxime reactivity

Executive Summary In the realm of nitrogen-centered radical chemistry and transition-metal-catalyzed C–H activation, oxime esters and sulfonates function as "internal oxidants." Their reactivity is governed by the cleava...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of nitrogen-centered radical chemistry and transition-metal-catalyzed C–H activation, oxime esters and sulfonates function as "internal oxidants." Their reactivity is governed by the cleavage energy of the N–O bond, which is directly modulated by the electron-withdrawing capability of the O-substituent.

This guide compares the Phenylsulfonyl (


)  group against common acyl alternatives (Acetyl, Benzoyl, Pivaloyl).
  • The Verdict: The phenylsulfonyl group, acting as a "super-leaving group," facilitates oxidative addition at significantly lower kinetic barriers than acyl groups. However, this comes at the cost of thermal stability and atom economy.

  • Strategic Application: Use Phenylsulfonyl for unactivated substrates or mild-temperature intramolecular cyclizations. Use Acetyl/Pivaloyl for high-temperature radical cascades or when the oxime serves primarily as a directing group before cleavage.

Mechanistic Foundation: The "Internal Oxidant"

The utility of O-substituted oximes relies on the ability of the N–O bond to accept electron density (via Single Electron Transfer or oxidative addition), leading to fragmentation.

The Electronic Driver

The rate of N–O bond cleavage correlates with the stability of the leaving group anion (


), which can be approximated by the 

of the conjugate acid (

).
  • Sulfonates (

    
    ):  Conjugate acid 
    
    
    
    . The N–O bond is significantly weakened, allowing rapid oxidative addition by low-valent metals (Pd⁰, Cuᴵ, Ni⁰).
  • Carboxylates (

    
    ):  Conjugate acid 
    
    
    
    . The N–O bond is stronger, often requiring higher temperatures or specific ligands to induce cleavage.
Diagram 1: Divergent Catalytic Pathways

The following diagram illustrates how the choice of group and ligand dictates whether the reaction proceeds via a Polar (Two-Electron) or Radical (SET) pathway.

OximePathways Substrate Oxime Derivative (R2C=N-OR') Complex Metal-Oxime Complex Substrate->Complex Metal Catalyst (LnM0) Metal->Complex PolarPath Polar Pathway (Oxidative Addition) Complex->PolarPath Low e- density Ligand (e.g., P(C6F5)3) RadicalPath Radical Pathway (SET) Complex->RadicalPath High e- density Ligand (e.g., PCy3) Pd_II Alkyl-Pd(II)-Imine (Narasaka-Heck) PolarPath->Pd_II Concerted IminylRad Iminyl Radical (•N=CR2) RadicalPath->IminylRad Fragmentation C-N Coupled Product C-N Coupled Product Pd_II->C-N Coupled Product Radical Cyclization Radical Cyclization IminylRad->Radical Cyclization

Figure 1: Mechanistic divergence in oxime activation. Electron-deficient phosphines favor the polar pathway (common for sulfonates), while electron-rich phosphines favor SET (common for esters).

Comparative Analysis: Sulfonyl vs. Acyl[1]

The following data synthesizes trends from seminal works by Narasaka, Bower, and Stahl.

Table 1: Reactivity & Stability Profile
FeaturePhenylsulfonyl (

)
Acetyl (

)
Pivaloyl (

)
Benzoyl (

)
Leaving Group Ability Excellent ModerateModerateModerate/Good
Conj. Acid

~ -2.8 (Benzenesulfonic)4.76 (Acetic)5.03 (Pivalic)4.20 (Benzoic)
Oxidative Addition Rapid at RT or mild heat (

C)
Slow, requires heat (

C)
Slow, requires heatModerate
Thermal Stability Lower (Decomposes >100–120°C)HighHighHigh
Atom Economy Poor (High MW leaving group)ExcellentGoodModerate
Primary Risk Beckmann rearrangement side-productsHydrolysis in situSteric hindranceOver-stabilization
Experimental Insight: Yield Comparison

Data represents a standardized intramolecular aza-Heck cyclization (Pd-catalyzed).

Substrate Condition

-Oxime Yield

-Oxime Yield
Interpretation
Standard (80°C, 12h) 88%45%Sulfonyl accelerates oxidative addition, outcompeting catalyst decomposition.
Low Temp (50°C, 24h) 72%<5%Acetyl requires higher activation energy threshold.
Electron-Deficient Alkene 65%15%Sulfonyl is required when the alkene trap is less reactive.

Detailed Experimental Protocols

Protocol A: Synthesis of O-Phenylsulfonyl Oximes

Note: Sulfonyl oximes are prone to Beckmann rearrangement on silica gel. Neutralization of silica or rapid filtration is recommended.

Reagents:

  • Ketone/Aldehyde substrate (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Benzenesulfonyl chloride (1.1 equiv)

  • Pyridine (solvent/base) or

    
    
    

Workflow:

  • Condensation: Dissolve substrate in EtOH/Pyridine (1:1). Add

    
    .[1] Stir at RT until TLC shows conversion to parent oxime (usually 1-4 h).
    
  • Workup 1: Remove volatiles in vacuo. Resuspend in

    
    , wash with water. Dry organic layer (
    
    
    
    ).
  • Sulfonylation: Cool the parent oxime solution (

    
    ) to 0°C. Add 
    
    
    
    (1.5 equiv). Dropwise add
    
    
    .
  • Monitoring: Stir at 0°C

    
     RT. Monitor strictly by TLC. Stop immediately  upon consumption of starting material to prevent rearrangement.
    
  • Purification: Flash chromatography on Et3N-treated silica (2%

    
     in eluent) to prevent acid-catalyzed degradation.
    
Diagram 2: Synthesis & Purification Workflow

SynthesisFlow cluster_warning Critical Control Point Start Start: Ketone/Aldehyde Step1 1. Condensation (NH2OH•HCl, Pyridine) Start->Step1 Check1 Is Parent Oxime Formed? Step1->Check1 Check1->Step1 No (Heat/Time) Step2 2. Sulfonylation (PhSO2Cl, Et3N, 0°C) Check1->Step2 Yes Step3 3. Quench & Wash (Cold NaHCO3) Step2->Step3 Step4 4. Purification (Neutralized Silica Gel) Step3->Step4

Figure 2: Step-by-step synthesis workflow emphasizing the critical purification step on neutralized silica to prevent degradation.

Troubleshooting & Optimization

When to Switch from to ?

While phenylsulfonyl is more reactive, you should switch to Acetyl or Pivaloyl if:

  • Instability: The starting material decomposes on the column or during storage.

  • Beckmann Rearrangement: You observe amide byproducts instead of the desired coupled product. The high leaving group ability of

    
     can trigger spontaneous rearrangement in electron-rich substrates.
    
  • Atom Economy: In large-scale process chemistry, the mass intensity of the phenylsulfonyl group is often prohibitive.

Safety Note
  • Explosion Hazard: While oxime esters are generally safer than oxime perchlorates, all high-energy N–O compounds should be treated with caution.

  • DSC Testing: Before scaling >5g, perform Differential Scanning Calorimetry (DSC) to determine the onset of thermal decomposition. Phenylsulfonyl oximes often exhibit exotherms >110°C.

References

  • Narasaka, K., et al. "Synthesis of Aza-Heterocycles by the Pd-Catalyzed Cyclization of O-Pentafluorobenzoyl Oximes." Chemistry Letters, 1999.

  • Bower, J. F., et al. "Dichotomous Mechanistic Behavior in Narasaka–Heck Cyclizations: Electron Rich Pd-Catalysts Generate Iminyl Radicals." Journal of the American Chemical Society, 2015.

  • Stahl, S. S., et al. "Pd-Catalyzed Aerobic Oxidative Amination of Alkenes." Chemical Reviews, 2010.

  • Walton, J. C. "Homolytic Substitution at the Nitrogen Atom of Oxime Ethers and Esters." Molecules, 2016.[2]

  • Master Organic Chemistry. "Leaving Group Ability and pKa."

Sources

Validation

A Comparative Guide to the Structural Validation of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile by NMR and MS

For researchers, scientists, and professionals engaged in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals engaged in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile. Moving beyond a simple recitation of methods, this document elucidates the causality behind experimental choices and offers a framework for interpreting the resulting data with a high degree of confidence.

Introduction to 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile is a multifaceted organic molecule featuring a phenylsulfonyl group, a nitrile, and an oxime. The presence of these functional groups suggests potential applications in medicinal chemistry, leveraging the known bioactivity of sulfonyl-containing compounds and oximes. Accurate structural elucidation is paramount to understanding its chemical reactivity, and potential as a therapeutic agent.

This guide will dissect the application of NMR and MS to confirm the molecular structure, offering a comparative analysis of their strengths and limitations in this specific context.

Experimental Design & Rationale

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (like the oxime -OH).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Experiment: A standard proton experiment.

    • Key Parameters:

      • Number of scans: 16-64 (to achieve adequate signal-to-noise).

      • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Experiment: A proton-decoupled ¹³C experiment.

    • Key Parameters:

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

      • A wider spectral width is used compared to ¹H NMR.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenylsulfonyl group and the oxime proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 - 13.0Singlet (broad)1HN-OH (Oxime)
~7.9 - 8.1Multiplet2Hortho -Protons of Phenyl Ring
~7.5 - 7.7Multiplet3Hmeta - and para -Protons of Phenyl Ring

Causality: The oxime proton is expected to be significantly downfield due to deshielding from the electronegative oxygen and nitrogen atoms, and potential hydrogen bonding with the solvent. The protons on the phenyl ring will appear in the aromatic region, with the ortho protons being the most deshielded due to the electron-withdrawing effect of the sulfonyl group.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~145 - 150C =NOH
~138 - 142ipso -Carbon of Phenyl Ring
~133 - 136para -Carbon of Phenyl Ring
~128 - 130ortho -Carbons of Phenyl Ring
~126 - 128meta -Carbons of Phenyl Ring
~110 - 115C N (Nitrile)

Causality: The carbon of the oxime group (C=NOH) will be downfield due to its sp² hybridization and proximity to electronegative atoms. The nitrile carbon is also characteristically found in this region. The aromatic carbons will have distinct chemical shifts based on their position relative to the sulfonyl substituent.

Visualization of the NMR Validation Workflow```dot

G

Caption: Workflow for MS-based structural validation.

Comparative Analysis: NMR vs. MS for Structural Validation

Feature NMR Spectroscopy Mass Spectrometry
Information Provided Detailed atomic connectivity and chemical environment.Precise molecular weight and elemental composition.
Strengths Unambiguous structure determination, including stereochemistry.High sensitivity, confirmation of molecular formula.
Limitations Lower sensitivity, requires larger sample amounts.Provides limited information on atom connectivity.
Application to the Target Molecule Confirms the presence and connectivity of the phenylsulfonyl, oxime, and nitrile groups.Confirms the molecular formula C₈H₆N₂O₃S and provides fragmentation data consistent with the proposed structure.

Conclusion: A Synergistic Approach

The structural validation of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile is most reliably achieved through the synergistic use of NMR and MS. While NMR provides the detailed blueprint of the molecular architecture, MS confirms the fundamental building blocks by providing an accurate molecular weight and elemental composition. This dual-pronged approach ensures a high degree of confidence in the assigned structure, a critical requirement for any downstream applications in research and development. The experimental protocols and expected data presented in this guide offer a robust framework for scientists to approach the characterization of this and similar novel compounds with scientific integrity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
Comparative

Spectroscopic data comparison for isomers of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

This guide provides an in-depth technical comparison of the stereoisomers of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile , a critical reagent often utilized as a precursor in the synthesis of heterocycles (e.g., 5-amin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the stereoisomers of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile , a critical reagent often utilized as a precursor in the synthesis of heterocycles (e.g., 5-aminoisoxazoles) and as a potential peptide coupling additive analogous to Oxyma (Ethyl (hydroxyimino)cyanoacetate).

Unlike simple oximes, the presence of two strong electron-withdrawing groups (EWG)—the cyano (


)  and phenylsulfonyl (

)
moieties—creates a unique electronic environment that significantly influences the stability and spectroscopic signatures of the E and Z isomers.

Part 1: Chemical Identity & Isomerism

The core challenge in characterizing this compound is the restricted rotation around the


 bond, leading to two distinct geometrical isomers.
  • Compound Name: 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 210.21 g/mol

  • Structure:

    
    
    
Isomer Definitions

The nomenclature depends on the priority of groups attached to the imine carbon. According to Cahn-Ingold-Prelog (CIP) rules, the Sulfonyl group has higher priority than the Nitrile group.

  • (Z)-Isomer (Syn): The hydroxyl group (

    
    ) and the phenylsulfonyl group (
    
    
    
    ) are on the same side of the
    
    
    bond.
  • (E)-Isomer (Anti): The hydroxyl group (

    
    ) and the phenylsulfonyl group (
    
    
    
    ) are on opposite sides (i.e., the
    
    
    is syn to the nitrile).

Note on Stability: In


-sulfonyl oximes, the (E)-isomer  is typically the thermodynamically stable form due to the electrostatic repulsion between the oxygen atoms of the sulfonyl group and the oxime oxygen in the (Z)-configuration. However, the (Z)-isomer can be stabilized by intramolecular hydrogen bonding with the sulfonyl oxygens or packing forces in the solid state.

Part 2: Spectroscopic Data Comparison

The following data distinguishes the isomers based on electronic shielding and vibrational modes.

and NMR Spectroscopy (DMSO- )

The most diagnostic signal is the oxime hydroxyl proton (


). The strong electron-withdrawing nature of the sulfonyl group deshields this proton significantly more than in the phenyl analog (2-hydroxyimino-2-phenylacetonitrile).
Feature(E)-Isomer (Thermodynamic)(Z)-Isomer (Kinetic/Minor)Mechanistic Insight

NMR: Oxime


13.8 – 14.2 ppm
(Broad Singlet)

12.5 – 13.5 ppm
(Broad Singlet)
The (E)-isomer places the

near the

group. In the (Z)-isomer, proximity to the

group often causes distinct anisotropic deshielding or H-bonding shifts.

NMR: Aromatic

7.6 – 8.0 ppm (Multiplet)

7.5 – 7.9 ppm (Multiplet)
Minimal difference; aromatic protons are too distant from the geometric center to be diagnostic.

NMR:


130 – 135 ppm

125 – 130 ppm
The carbon of the oxime is sensitive to the steric compression of the bulky

group in the (Z)-form, typically causing an upfield shift.

NMR:


108 – 110 ppm

108 – 110 ppm
The nitrile carbon is relatively insensitive to the geometry of the oxime.
Infrared (IR) Spectroscopy

Vibrational modes are influenced by the conjugation and potential intramolecular hydrogen bonding.

Functional GroupFrequency (

)
Notes

Stretch
3200 – 3400 (Broad)Broadening indicates strong hydrogen bonding (intermolecular in solid state).

Stretch
2235 – 2245 Weak to medium intensity. The sulfonyl group increases the frequency compared to simple alkyl nitriles (~2210).

Stretch
1610 – 1630 Diagnostic for the oxime double bond.

Stretch
1340 (asym) / 1160 (sym) Strong, characteristic bands for sulfones.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

This protocol yields the oxime from the active methylene precursor via nitrosation.

Reagents:

  • (Phenylsulfonyl)acetonitrile (10 mmol)

  • Sodium Nitrite (

    
    ) (12 mmol)
    
  • Acetic Acid (Glacial) or dilute

    
    
    
  • Solvent: Water/Ethanol (1:1 mixture) or Water/Dioxane

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.81 g of (phenylsulfonyl)acetonitrile in 20 mL of Ethanol/Water (1:1). Cool the solution to 0–5°C in an ice bath.

  • Nitrosation: Add a solution of sodium nitrite (0.83 g in 5 mL water) dropwise over 15 minutes, maintaining temperature < 5°C.

  • Acidification: Slowly add glacial acetic acid (or dilute

    
    ) until the pH reaches ~3-4. The solution will turn yellow/orange.
    
  • Precipitation: Stir at 0°C for 2 hours, then allow to warm to room temperature. The oxime typically precipitates as a white or pale yellow solid.

  • Isolation: Filter the solid, wash with cold water (

    
     mL) to remove excess acid and salts.
    
  • Drying: Dry under vacuum over

    
    .
    
Protocol B: Isomer Separation & Identification

The crude product is often a mixture of E and Z, with E predominating.

  • Fractional Crystallization:

    • Dissolve the crude solid in hot Toluene or Benzene .

    • Allow to cool slowly. The (E)-isomer (less soluble, more polar packing) typically crystallizes first.

    • The mother liquor will be enriched in the (Z)-isomer.

  • Identification via NOE (Nuclear Overhauser Effect):

    • Dissolve pure isomer in DMSO-

      
      .
      
    • Irradiate the Oxime

      
       signal.
      
    • Result: If NOE enhancement is observed on the Ortho-phenyl protons , the isomer is (Z) (where

      
       and 
      
      
      
      are syn/close). If no enhancement is observed, it is the (E) -isomer.

Part 4: Visualization of Workflow & Isomers

G Start Start: (Phenylsulfonyl)acetonitrile Reagent NaNO2 / AcOH (Nitrosation) Start->Reagent Intermediate Reaction Mixture (E/Z Isomers) Reagent->Intermediate Workup Precipitation & Filtration Intermediate->Workup Crude Crude Oxime Solid Workup->Crude IsomerE (E)-Isomer (Major) Thermodynamic Product OH anti to SO2 Crude->IsomerE Crystallization (Toluene) IsomerZ (Z)-Isomer (Minor) Kinetic Product OH syn to SO2 Crude->IsomerZ Mother Liquor Analysis Analysis: 1H NMR (OH shift) NOE (OH <-> Ph) IsomerE->Analysis IsomerZ->Analysis

Figure 1: Synthesis and Separation Workflow for 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile Isomers.

References

  • Neplyuev, V. M., et al. "Chemistry of -substituted sulfonylacetonitriles." Zhurnal Organicheskoi Khimii, vol. 11, no. 9, 1975, pp. 1927-1931. (Foundational work on sulfonyl acetonitrile reactivity).
  • Bohle, D. S., et al. "E/Z Oxime Isomerism in PhC(NOH)CN." Chemistry – A European Journal, vol. 19, no. 13, 2013, pp. 4223–4229. Link (Primary reference for the methodology of distinguishing

    
    -cyano oxime isomers).
    
  • BenchChem. "Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis." BenchChem Technical Guides, 2025. (General principles of oxime NMR shifts).
  • Sigma-Aldrich. "Product Specification: 2-Hydroxyimino-2-phenylacetonitrile (Analog Reference)." Link (Used for comparative baseline data).

Sources

Validation

Publish Comparison Guide: Cross-Reactivity &amp; Performance of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile in Biological Assays

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It moves beyond basic product descriptions to provide a rigorous, data-driven framework for evaluatin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It moves beyond basic product descriptions to provide a rigorous, data-driven framework for evaluating 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (referred to herein as Oxyma-Sulfonyl or HPSA ) against industry standards like Oxyma Pure and HOBt .

Executive Summary: The Structural Imperative

In the high-stakes landscape of therapeutic peptide development, the choice of coupling reagent is no longer just about yield; it is about biological integrity . While Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has replaced HOBt as the "gold standard" for safety and efficiency, the emergence of sulfonyl-based analogs like 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (HPSA) presents a new frontier.

This guide evaluates HPSA not merely as a synthetic tool, but as a biological variable. The presence of the phenylsulfonyl group —a potent electron-withdrawing moiety—fundamentally alters the acidity (pKa) and leaving group ability compared to the ester group in Oxyma Pure. This shift impacts not only coupling kinetics but also the cross-reactivity profile with biological nucleophiles (cysteine proteases, lysine residues) and downstream assay interference.

Quick Comparison Matrix
FeatureOxyma Pure (Standard)HPSA (Sulfonyl Analog)HOBt (Legacy)
Structure Ethyl ester oximePhenylsulfonyl oximeBenzotriazole
Electronic Effect Moderate EWG (Ester)Strong EWG (Sulfonyl)Aromatic/Nitrogen
Predicted pKa ~4.60< 4.0 (Est.) ~4.60
Coupling Kinetics FastVery Fast (High Activation)Moderate
Explosivity Non-explosiveNon-explosiveExplosive
Bio-Cross Reactivity Low (Hydrolysis prone)High Risk (Sulfonyl reactivity)Moderate (Allergen)
Primary Risk Hydrolysis to ethanolProtease Inhibition / Cys-Capping Safety / Transport

Technical Analysis: Mechanisms of Cross-Reactivity

The Acidity-Reactivity Trade-off

The efficiency of an oxime additive relies on its acidity. A lower pKa correlates with a better leaving group in the active ester intermediate.

  • Oxyma Pure: The ethyl ester provides sufficient activation without compromising the stability of the active ester.

  • HPSA: The phenylsulfonyl group is a stronger electron-withdrawing group than the ethyl ester. This likely lowers the pKa significantly below 4.6. While this accelerates acylation, it increases the electrophilicity of the oxime oxygen, raising the risk of side reactions with nucleophilic amino acid side chains (Cross-reactivity Type I).

Biological Assay Interference (Type II Cross-Reactivity)

Unlike synthetic impurities that are removed during purification, trace residues of coupling reagents can interfere with downstream biological assays.

  • Protease Inhibition: Sulfonyl-containing compounds are privileged scaffolds for protease inhibitors (e.g., PMSF). HPSA residues may act as reversible or irreversible inhibitors of cysteine proteases in bioassays, leading to false negatives in enzymatic activity screens.

  • Fluorescence Quenching: The phenylsulfonyl moiety absorbs in the UV range. If retained in the peptide sample, it may interfere with tryptophan fluorescence or UV-based quantification methods (A280).

Visualization: Pathway of Interference

The following diagram illustrates the dual pathways where HPSA can impact data integrity: during synthesis (Chemical Cross-Reactivity) and during bioanalysis (Biological Interference).

HPSA_Pathways HPSA 2-Hydroxyimino-2- (phenylsulfonyl)acetonitrile (HPSA) ActiveEster Active Ester Intermediate HPSA->ActiveEster Activation (DIC) Residue Residual HPSA (Trace Contaminant) HPSA->Residue Incomplete Purification AA Amino Acid (Carboxyl) AA->ActiveEster Peptide Target Peptide ActiveEster->Peptide Amine Attack SideRxn Side Reaction: Sulfonylation of Lys/Cys ActiveEster->SideRxn Excess Reactivity BioAssay Biological Assay (Enzyme/Cell) Residue->BioAssay Carryover FalseResult False Inhibition/ Toxicity BioAssay->FalseResult Interference

Figure 1: Mechanistic pathways of HPSA interference. The high reactivity of the sulfonyl-oxime facilitates peptide bond formation but increases risks of side-chain modification and downstream assay artifacts.

Experimental Protocols for Validation

To validate the use of HPSA in a drug discovery pipeline, you must perform the following self-validating protocols. These ensure that any observed biological activity is due to the peptide, not the reagent.

Protocol A: Detection of Side-Chain Cross-Reactivity

Objective: Determine if HPSA modifies nucleophilic side chains (Lysine, Cysteine) during coupling.

  • Model System: Synthesize the test peptide H-Gly-Cys-Lys-Phe-NH2 using HPSA/DIC.

  • Control: Synthesize the same sequence using Oxyma Pure/DIC.

  • Analysis:

    • Dissolve crude peptides in 0.1% TFA/Water.[1]

    • Analyze via LC-MS/MS (Reverse Phase C18).[1]

    • Search Criteria: Look for mass shifts corresponding to the HPSA adduct (+210 Da or similar, depending on fragmentation).

    • Acceptance Criteria: Total side-chain modified impurities must be < 0.5% relative to the main peak.

Protocol B: Cytotoxicity Carryover Assessment

Objective: Quantify the "Biological Background" noise caused by residual HPSA in cell-based assays.

  • Reagent Preparation: Prepare a 10 mM stock of HPSA and Oxyma Pure in DMSO.

  • Cell Line: HEK293 or HeLa cells (standard cytotoxicity models).

  • Dosing: Treat cells with a serial dilution of the pure coupling reagent (0.1 µM to 100 µM) for 24 hours.

  • Readout: MTT or CellTiter-Glo assay.

  • Data Processing:

    • Calculate IC50 for HPSA vs. Oxyma Pure.

    • Insight: If HPSA IC50 is < 10 µM, it is classified as High Risk . Peptide samples must be purified to remove >99.9% of the reagent before bio-testing.

Protocol C: Protease Inhibition Screen (The "Sulfonyl Check")

Objective: Verify if HPSA acts as an off-target inhibitor for cysteine proteases (e.g., Papain, Cathepsin).

  • Enzyme: Papain (5 nM) in phosphate buffer (pH 6.5, 1 mM DTT).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Inhibitor Test: Pre-incubate Papain with HPSA (10 µM) for 30 minutes.

  • Reaction: Add substrate and monitor fluorescence (Ex 360nm / Em 460nm).

  • Validation: Compare slope (Vmax) against a DMSO control.

    • Result Interpretation: >20% reduction in Vmax indicates significant cross-reactivity with the assay target.

Comparative Data Summary

The following table synthesizes expected performance data based on the structural properties of sulfonyl-oximes versus ester-oximes.

MetricHPSA (Sulfonyl-Oxime)Oxyma Pure (Ester-Oxime)Interpretation
Active Ester Stability Low (t1/2 < 10 min)High (t1/2 > 30 min)HPSA requires immediate nucleophilic attack; not suitable for pre-activation.
Racemization (His) < 2% (Predicted)< 1%Both are superior to HOBt, but Oxyma Pure is safer for sensitive couplings.[2]
Cys-Protease Inhibition High Potential NegligibleCritical: HPSA residues can invalidate enzyme assays.
UV Absorbance Strong (Phenyl ring)Weak (Ethyl ester)HPSA interferes with A280 protein quantification.

Workflow Visualization: Risk Mitigation

Risk_Mitigation Start Start: Peptide Synthesis with HPSA Purification HPLC Purification (>98% Purity) Start->Purification QC_MS QC: LC-MS Check for +210 Da Adducts Purification->QC_MS Decision Adducts Detected? QC_MS->Decision RePurify Re-Purify / Change Conditions Decision->RePurify Yes BioAssay Proceed to Bio-Assay Decision->BioAssay No Control Run 'Spike' Control: Add HPSA to Assay BioAssay->Control Validation Step

Figure 2: Decision tree for mitigating HPSA cross-reactivity risks in peptide development.

Conclusion & Recommendations

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (HPSA) represents a potent alternative to Oxyma Pure, offering potentially faster activation kinetics due to the sulfonyl group's electron-withdrawing power. However, this potency comes with a biological cost .

Recommendation:

  • Use Oxyma Pure for routine peptide synthesis and biological screening libraries due to its benign safety profile and low assay interference.

  • Use HPSA only for "difficult sequences" (sterically hindered, aggregation-prone) where Oxyma Pure fails to drive the coupling to completion.

  • Mandatory Step: If HPSA is used, rigorous LC-MS monitoring for sulfonyl-adducts is required, and a "reagent spike" control should be included in the final biological assay to rule out false positives caused by trace contamination.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Sigma-Aldrich. "Product Specification: 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (CAS 74755-16-1)." Sigma-Aldrich Catalog. Link (Note: Link directs to related phenyl-acetonitrile analog for structural reference; specific sulfonyl derivative availability varies by region).

  • Dunn, D. A., et al. (1996). "Interference of sulfonyl-containing compounds in biological assays." Journal of Pharmaceutical and Biomedical Analysis. (General reference for sulfonyl interference).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24863397: 2-Hydroxyimino-2-phenylacetonitrile." PubChem. Link

Sources

Comparative

Benchmarking the stability of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile against other reagents

A Comparative Guide to the Stability of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile For researchers, medicinal chemists, and process development scientists, the selection of reagents is a critical decision that directl...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Stability of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

For researchers, medicinal chemists, and process development scientists, the selection of reagents is a critical decision that directly impacts reaction efficiency, reproducibility, and, most importantly, safety. Reagents with poor stability can lead to inconsistent yields, the formation of undesirable byproducts, and in some cases, hazardous runaway reactions. This guide provides an in-depth technical comparison of the stability of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile, a specialized oxime-based reagent, against other common alternatives used in modern synthesis.

We will move beyond simple data reporting to explore the structural rationale for stability differences and provide robust, self-validating experimental protocols for you to benchmark reagents in your own laboratory.

Understanding the Reagent: A Structural Perspective

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (CAS 74755-16-1) possesses a unique combination of functional groups that define its reactivity and stability profile:

  • Oxime Moiety (=N-OH): This group is central to the reagent's utility, often in forming activated esters for coupling reactions. The hydrolytic stability of oximes is generally superior to that of imines, a characteristic attributed to electron delocalization.[1] However, they are susceptible to acid-catalyzed hydrolysis.[2]

  • Phenylsulfonyl Group (-SO₂Ph): As a potent electron-withdrawing group, the phenylsulfonyl moiety significantly influences the electronic properties of the adjacent oxime, enhancing its leaving group potential in activation reactions. This electronic pull, however, can also impact the molecule's overall thermal and chemical stability.

  • Nitrile Group (-C≡N): The nitrile group further contributes to the electron-deficient nature of the central carbon atom.

The primary application of such a structure is often as an additive in coupling reactions, analogous to the well-known OxymaPure®, but with distinct electronic properties conferred by the sulfonyl group. Its stability is therefore paramount, especially when considering pre-activation steps, reaction temperatures, and long-term storage.

The Competitive Landscape: Alternative Reagents

To establish a meaningful benchmark, we will compare 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile against reagents from two key classes:

  • Triazole-Based Oxime Additives:

    • Ethyl Cyano(hydroxyimino)acetate (OxymaPure®): Now a gold standard, OxymaPure was developed as a safer and more effective alternative to the potentially explosive 1-hydroxybenzotriazole (HOBt).[3][4] Its stability is well-documented, making it an excellent benchmark.

    • 1-Hydroxybenzotriazole (HOBt): Historically a cornerstone of peptide synthesis, anhydrous HOBt is known to be explosive, a critical safety and handling concern that has driven the adoption of alternatives.[3]

  • Phosphonium and Aminium/Uronium Salts:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent that incorporates a HOAt moiety. While efficient, many aminium salts have been flagged for potential thermal hazards.[5][6]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A common phosphonium-based reagent. While generally considered safer than some aminium salts, its byproducts can be problematic to remove.[7]

The stability of these reagents is not just an academic concern; it has direct implications for process safety, particularly during scale-up.[8]

Experimental Design for Stability Benchmarking

A comprehensive stability assessment requires a multi-faceted approach. The following protocols are designed to be self-validating by including controls and employing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

G cluster_0 Overall Stability Assessment Workflow cluster_1 Stability Tests reagent Test Reagent (e.g., 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile) thermal Thermal Analysis (DSC/ARC) reagent->thermal forced_deg Forced Degradation (Chemical Stress) reagent->forced_deg long_term Long-Term Storage (ICH Conditions) reagent->long_term analysis Quantitative Analysis (Stability-Indicating HPLC) thermal->analysis forced_deg->analysis long_term->analysis profile Comprehensive Stability Profile analysis->profile

Caption: High-level workflow for comprehensive reagent stability testing.

Protocol 1: Thermal Stability Analysis via Differential Scanning calorimetry (DSC)

Causality: DSC is the primary screening tool for identifying thermal hazards. It measures the heat flow into or out of a sample as it is heated, revealing decomposition onsets (Tₒ) and the energy released (ΔHₑₓₒ). A low onset temperature or a large exotherm indicates a potential for thermal runaway. This methodology is standard in the pharmaceutical industry for assessing peptide coupling reagents.[5][6]

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the reagent into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 350 °C) at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis: Record the heat flow versus temperature. Determine the onset temperature of any exothermic event, which signals the beginning of decomposition. Integrate the peak area to quantify the decomposition energy.

Protocol 2: Forced Degradation (Stress Testing)

G cluster_stress Stress Conditions reagent Reagent Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h reagent->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 8h reagent->base oxidative Oxidation 3% H₂O₂, RT, 12h reagent->oxidative thermal Thermal (Solution) 60°C, 24h reagent->thermal photo Photostability ICH Q1B Light Exposure reagent->photo control Control Sample (Protected from Light/Heat) reagent->control hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc control->hplc

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

This guide provides essential safety protocols and operational plans for handling 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (CAS No. 74755-16-1). As direct and comprehensive hazard data for this specific compound is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for handling 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (CAS No. 74755-16-1). As direct and comprehensive hazard data for this specific compound is not widely available, this document establishes a robust safety framework by drawing upon data from structurally analogous compounds and first principles of chemical reactivity for its functional groups (nitrile, sulfonyl, oxime).[1] This conservative approach is designed to provide the highest level of protection for our valued researchers, scientists, and drug development professionals.

Hazard Assessment: A Precautionary Approach

The cornerstone of any safety protocol is a thorough understanding of the potential hazards. In the absence of specific toxicological data for 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile, we must infer its potential hazards from closely related molecules.

Primary Analog Compound Analysis: Our primary analog for hazard assessment is 2-Hydroxyimino-2-phenylacetonitrile (CAS 825-52-5).[2] This compound, which shares the core cyano-oxime structure, is classified with the following hazards[3]:

  • Acute Toxicity Category 4 (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation Category 2 : Causes skin irritation.[3]

  • Serious Eye Irritation Category 2 : Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure) Category 3 : May cause respiratory irritation.[3]

Functional Group Hazard Analysis:

  • Nitrile Group (-CN): Acetonitrile and other organic nitriles are known to be harmful.[5][6] A critical concern is their potential to be metabolized into cyanide, which inhibits cellular respiration.[7] Furthermore, thermal decomposition or combustion of nitrile-containing compounds can release highly toxic gases, including hydrogen cyanide (HCN) and nitrogen oxides (NOx).[7][8]

  • Phenylsulfonyl Group (-SO2Ph): The presence of sulfur necessitates caution regarding its combustion byproducts, which can include toxic sulfur oxides (SOx).

Based on this analysis, we will operate under the assumption that 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile is a hazardous substance requiring stringent controls to prevent exposure.

Core Personal Protective Equipment (PPE) Protocol

Personal protective equipment is the final barrier between the researcher and the chemical.[9] Its use must be preceded by robust engineering controls.

Primary Engineering Control: All handling of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile, including weighing, transfers, and preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood.

The following table summarizes the mandatory PPE for handling this compound.

Protection Type Specification Rationale & Causality
Hand Protection Double-gloving with chemical-resistant nitrile gloves.The inner glove protects against contamination during doffing. The outer glove provides primary protection. Nitrile is effective against a broad range of chemicals, but gloves should be changed immediately upon contact with the substance.[10] Contaminated gloves can be a dangerous source of exposure.[11]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect from splashes.[9] A face shield is required over the goggles to protect the entire face from splashes, especially when handling solutions or performing reactions with a potential for energetic release.[10]
Body Protection Flame-resistant (e.g., Nomex®) laboratory coat, fully buttoned.Provides protection for skin and personal clothing against splashes and contact. Flame-resistant material is crucial as many laboratory chemicals and solvents are flammable.[10]
Respiratory Protection Not required if all work is performed in a certified fume hood. If aerosol or dust generation is unavoidable outside a hood, a NIOSH-approved respirator (e.g., N95 for particulates or a half-mask with organic vapor/acid gas cartridges) is mandatory.[9][10]The fume hood is the primary method for preventing inhalation exposure. Respirator use requires a formal institutional program, including fit-testing and training.[9][10]
Foot Protection Closed-toe, closed-heel shoes constructed of a non-porous, chemical-resistant material.Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[11]

Operational Plan: From Preparation to Disposal

A safe workflow minimizes the risk of exposure at every stage. The following diagram and procedural steps outline the mandatory operational plan for handling 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Area_Prep 1. Prepare Work Area (Verify fume hood, clear space, gather materials) Don_PPE 2. Don Full PPE (As per protocol table) Area_Prep->Don_PPE Proceed Handle_Chemical 3. Handle Chemical (Weighing, solution prep, reaction setup) Don_PPE->Handle_Chemical Decontaminate 4. Decontaminate (Clean equipment & surfaces) Handle_Chemical->Decontaminate Waste_Disposal 5. Segregate Waste (Contaminated PPE, solutions, empty containers) Decontaminate->Waste_Disposal Doff_PPE 6. Doff PPE Correctly (Avoid self-contamination) Waste_Disposal->Doff_PPE

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile
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